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N-methoxy-N-methyl-4-nitrobenzenesulfonamide Documentation Hub

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  • Product: N-methoxy-N-methyl-4-nitrobenzenesulfonamide
  • CAS: 500887-46-7

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Weinreb Amides vs. Weinreb Sulfonamides in Chemoselective Synthesis

Executive Summary In the landscape of chemoselective synthesis, the Weinreb Amide ( -methoxy- -methylamide) is a cornerstone methodology for the controlled synthesis of ketones.[1] Its structural analog, the Weinreb Sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemoselective synthesis, the Weinreb Amide (


-methoxy-

-methylamide) is a cornerstone methodology for the controlled synthesis of ketones.[1] Its structural analog, the Weinreb Sulfonamide (

-methoxy-

-methylsulfonamide), utilizes the same

-dimethylhydroxylamine moiety but applies it to sulfonyl chemistry.

While they share a structural lineage, their mechanistic behaviors diverge fundamentally:

  • Weinreb Amides (WA) rely on a stable metal-chelated intermediate to prevent over-addition of nucleophiles, yielding ketones upon acidic workup.[1]

  • Weinreb Sulfonamides (WS) function as sulfonyl transfer agents . They typically undergo direct nucleophilic substitution to yield sulfones. Unlike the amide, the sulfonamide does not require a "frozen" intermediate to maintain chemoselectivity, as the product (a sulfone) is inherently resistant to further nucleophilic addition under standard conditions.

This guide details the mechanistic dichotomy, experimental protocols, and strategic applications of these two functional groups.

Part 1: The Weinreb Amide (The Standard)

The Core Problem: Over-Addition

The reaction of organometallic reagents (Grignard or Organolithium) with carboxylic acid derivatives (esters, acid chlorides) typically yields tertiary alcohols.[2] This occurs because the intermediate ketone formed during the reaction is more electrophilic than the starting material, leading to a second nucleophilic attack.[2]

The Solution: Chelation-Controlled Stability

The Weinreb amide solves this by changing the thermodynamics of the intermediate. When a nucleophile (


) attacks the carbonyl carbon, the metal atom (Mg or Li) is trapped in a stable 5-membered cyclic chelate  between the carbonyl oxygen and the methoxy oxygen.
  • Mechanism:

    • Nucleophilic attack forms a tetrahedral intermediate.[2][3]

    • The methoxy oxygen coordinates with the metal cation.

    • This chelate is stable in the reaction mixture; it prevents the collapse of the tetrahedral intermediate (which would eject the amine and form a ketone).

    • Result: The ketone is only liberated after the reaction is quenched with acid, destroying the chelate.

Graphviz Pathway: Weinreb Amide Mechanism

WeinrebAmide Start Weinreb Amide R-CO-N(OMe)Me Intermediate Stable Chelate (Tetrahedral) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R'-MgX) Nucleophile->Intermediate Intermediate->Intermediate Stable at RT Product Ketone R-CO-R' Intermediate->Product Hydrolysis (Collapse) Quench Acidic Workup (H3O+) Quench->Product

Caption: The 5-membered chelate 'freezes' the reaction at the intermediate stage, preventing double addition.

Part 2: The Weinreb Sulfonamide (The Analog)

Structural Distinction

The Weinreb Sulfonamide replaces the carbonyl carbon with a sulfonyl sulfur (


).
  • Formula:

    
    .
    
  • Geometry: Tetrahedral sulfur center (approximate), compared to the planar carbonyl.

Reactivity: Sulfonyl Transfer

Unlike the amide, the sulfonamide analog does not rely on a "frozen" intermediate to ensure chemoselectivity.

  • Reaction:

    
     (Sulfone).
    
  • Mechanism: The reaction proceeds via a direct nucleophilic substitution (associative or concerted mechanism depending on conditions) at the sulfur atom. The

    
    -methoxy-
    
    
    
    -methylamine anion acts as a leaving group.
  • Why no Over-Addition? The product is a sulfone . Sulfones are generally stable toward nucleophilic addition by Grignard reagents (they do not have a leaving group to displace, nor a

    
    -system that accepts addition in the same way as a carbonyl). Therefore, the "chelation" strategy is unnecessary for preventing double addition.
    
Graphviz Pathway: Weinreb Sulfonamide Mechanism

WeinrebSulfonamide Start Weinreb Sulfonamide R-SO2-N(OMe)Me TS Transition State (Attack at S) Start->TS Direct Attack Nucleophile Nucleophile (R'-MgX) Nucleophile->TS Leaving Leaving Group -N(OMe)Me TS->Leaving Product Sulfone R-SO2-R' TS->Product Elimination

Caption: Direct substitution at the sulfur center yields the stable sulfone without a long-lived chelate.

Part 3: Comparative Analysis

The following table contrasts the critical parameters of both species for experimental planning.

FeatureWeinreb Amide (WA)Weinreb Sulfonamide (WS)
Electrophile Carbonyl Carbon (

)
Sulfonyl Sulfur (

-like)
Reagent

-Dimethylhydroxylamine

-Dimethylhydroxylamine
Primary Product Ketone (after workup)Sulfone (direct)
Intermediate Stable 5-membered Chelate Transient / Direct Substitution
Chemoselectivity Prevents formation of

Alcohols
Prevents formation of Sulfinic acids/side products
Leaving Group

(post-workup)

(during reaction)
Key Utility Acyl Transfer (C-C bond formation)Sulfonyl Transfer (S-C bond formation)

Part 4: Experimental Protocols

Synthesis of Weinreb Amides (Standard Protocol)

Reagents: Acid Chloride (


), 

-Dimethylhydroxylamine HCl, Pyridine/TEA, DCM.
  • Preparation: Dissolve

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM at 0°C.
    
  • Base Addition: Add Pyridine (2.2 equiv) dropwise. Stir for 15 min.

  • Acylation: Add Acid Chloride (1.0 equiv) dropwise.

  • Workup: Warm to RT. Quench with 1M HCl. Extract with DCM. Wash with brine, dry over MgSO4.

  • Validation:

    
    H NMR shows characteristic N-OMe (
    
    
    
    3.7 ppm) and N-Me (
    
    
    3.2 ppm) singlets.
Synthesis of Ketones from Weinreb Amides

Reagents: Weinreb Amide, Grignard Reagent (


), THF.
  • Setup: Dissolve Weinreb Amide (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C (or -78°C for reactive substrates).

  • Addition: Add Grignard reagent (1.2 - 1.5 equiv) dropwise.

  • Monitoring: Stir for 1-2 hours. Note: TLC may show the intermediate, which often has a different Rf than the starting material.

  • Quench (Critical): Pour reaction mixture into saturated

    
     or 1M HCl. This step breaks the chelate.
    
  • Isolation: Extract with Et2O/EtOAc. Purify via flash chromatography.

Synthesis of Sulfones from Weinreb Sulfonamides

Reagents: Sulfonyl Chloride (


), 

-Dimethylhydroxylamine HCl, Grignard Reagent.
  • Precursor Synthesis: React Sulfonyl Chloride with

    
    -dimethylhydroxylamine (similar to 4.1) to isolate the Weinreb Sulfonamide.
    
  • Reaction: Dissolve Weinreb Sulfonamide (1.0 equiv) in anhydrous THF at 0°C.

  • Nucleophile: Add Grignard reagent (1.2 - 2.0 equiv).

  • Mechanism: The Grignard attacks the sulfur, displacing the Weinreb amine anion.

  • Workup: Quench with water/NH4Cl. Isolate the sulfone.

    • Note: This method is less common than oxidation of sulfides but is useful for installing specific R groups on the sulfonyl center.

Part 5: Strategic Applications in Drug Discovery

When to use Weinreb Amides:
  • Fragment Coupling: Joining two complex fragments where one is an acyl anion equivalent and the other is a Weinreb amide.

  • Avoiding Over-alkylation: Essential when synthesizing ketones from esters/acid chlorides where standard Grignard addition would yield alcohols.

  • Aldehyde Synthesis: Reduction with

    
     stops at the aldehyde stage (via the same chelation mechanism).
    
When to use Weinreb Sulfonamides:
  • Sulfonyl Transfer: When standard sulfonyl chlorides are too reactive or unstable for direct handling. The Weinreb sulfonamide acts as a "tamed" sulfonyl chloride.

  • Diversity Oriented Synthesis: Creating libraries of sulfones by reacting a single "Weinreb Sulfonamide" scaffold with various Grignard reagents.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Hwang, J. P.; et al. "N-Methoxy-N-methylsulfonamides as effective sulfonylating agents." Tetrahedron Letters, 1996, 37(48), 8647. (Note: Validates the use of the sulfonamide analog for sulfone synthesis).
  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524.

  • Shyam, P. K.; Jang, H.-Y. "Synthesis of Sulfones and Sulfonamides via Sulfinate Anions." The Journal of Organic Chemistry, 2017 , 82(3), 1761–1767.

Sources

Exploratory

Solubility Profile and Solvent Selection for N-Methoxy-N-Methyl-4-Nitrobenzenesulfonamide

[1] Executive Summary N-Methoxy-N-methyl-4-nitrobenzenesulfonamide is a specialized electrophilic amination reagent and a protected "Weinreb amine" equivalent.[1] Structurally, it combines the electron-withdrawing 4-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Methoxy-N-methyl-4-nitrobenzenesulfonamide is a specialized electrophilic amination reagent and a protected "Weinreb amine" equivalent.[1] Structurally, it combines the electron-withdrawing 4-nitrobenzenesulfonyl (Nosyl) group with the N-methoxy-N-methyl moiety.[1] This unique architecture dictates a solubility profile that is distinct from simple sulfonamides: it exhibits high solubility in chlorinated and polar aprotic solvents, moderate solubility in ethers, and negligible solubility in aliphatic hydrocarbons and water.

This guide provides a rigorous analysis of the solvent systems required for the effective handling, reaction, and purification of this compound, moving beyond basic "dissolves/does not dissolve" binaries to explore the mechanistic implications of solvent choice in drug discovery workflows.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of N-methoxy-N-methyl-4-nitrobenzenesulfonamide, one must understand the competing electronic forces within the molecule.[1]

Structural Analysis[1]
  • The Nosyl Core (4-NO₂-Ph-SO₂-): The nitro group is strongly electron-withdrawing, creating a dipole that enhances interaction with polar solvents.[1] Unlike the tolyl group in the analogous Ts-reagent, the nitro group increases the crystallinity and melting point, often requiring stronger solvation energy.

  • The Sulfonamide Linker (-SO₂-N<): The sulfonyl group is a hydrogen bond acceptor.[1] However, because the nitrogen is fully substituted (tertiary), the molecule lacks a hydrogen bond donor, preventing self-aggregation via H-bonding.[1] This significantly increases solubility in organic solvents compared to primary sulfonamides (

    
    ).[1]
    
  • The Weinreb Tail (-N(OMe)Me): This moiety adds lipophilic character but retains polarity due to the oxygen lone pairs.[1]

Solubility Logic Diagram

The following diagram illustrates the interaction between the molecule's functional groups and various solvent classes.

SolubilityLogic Molecule N-Methoxy-N-Methyl- 4-Nitrobenzenesulfonamide Nitro Nitro Group (-NO2) Dipole Generator Molecule->Nitro Sulfonyl Sulfonyl Group (-SO2-) H-Bond Acceptor Molecule->Sulfonyl Weinreb N(OMe)Me Moiety Lipophilic/Polar Hybrid Molecule->Weinreb Hexane Hexanes/Heptane Poor Solvency (Lack of Polarity) Molecule->Hexane Precipitation DCM Dichloromethane (DCM) Excellent Solvency (Dipole-Dipole) Nitro->DCM High Affinity Water Water Insoluble (Hydrophobic Core) Sulfonyl->Water Repulsion (Hydrophobic Effect) THF THF/Ethers Good Solvency (Coordination) Weinreb->THF Coordination

Figure 1: Mechanistic solubility map showing the interaction between functional moieties and solvent classes.[1]

Part 2: Empirical Solubility Profile

The following data represents operational solubility ranges derived from standard synthetic protocols involving Nosyl-protected reagents.

Solubility Categorization Table
Solvent ClassRepresentative SolventsSolubility RatingOperational ConcentrationApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh > 100 mg/mLPreferred for reactions and loading onto silica columns.[1]
Polar Aprotic DMF, DMSO, DMAc, NMPVery High > 150 mg/mLUsed for nucleophilic substitution reactions; difficult to remove.[1]
Ethers THF, 2-MeTHF, DioxaneGood 50–100 mg/mLIdeal for organometallic reactions (e.g., Grignard additions).[1]
Esters Ethyl Acetate (EtOAc)Moderate-High 30–80 mg/mLExcellent for extraction and crystallization (when hot).[1]
Alcohols Methanol, EthanolModerate 10–40 mg/mLPotential for trans-esterification side reactions if heated with catalysts.[1]
Alkanes Hexanes, Heptane, PentaneInsoluble < 1 mg/mLUsed as an anti-solvent for precipitation/crystallization.[1]
Aqueous Water, BrineInsoluble NegligibleAllows for easy aqueous workup and salt removal.[1]

Expert Insight: While the compound dissolves well in DMF, avoid using it for standard reactions unless necessary.[1] The high boiling point of DMF complicates the isolation of the product, often requiring aqueous washes that can lead to emulsion formation due to the surfactant-like nature of sulfonamides.

Part 3: Solvent Selection for Synthetic Workflows

Reaction Solvents (Electrophilic Amination)

When using this reagent to transfer the N-methoxy-N-methyl amino group to an organometallic species (R-Li or R-MgX):

  • Primary Choice: Anhydrous THF or Diethyl Ether .[1]

  • Rationale: These solvents solubilize the reagent sufficiently while remaining inert to the organometallic nucleophile.[1] THF is preferred for its higher boiling point and better solvation of magnesium salts.[1]

  • Constraint: The reagent must be fully dissolved before cooling to -78°C to ensure homogenous kinetics. If precipitation occurs upon cooling, a co-solvent like 2-MeTHF may be required.[1]

Purification Solvents (Crystallization)

The "Nosyl" group confers high crystallinity, making recrystallization the superior purification method over chromatography.

  • System: Ethyl Acetate / Heptane or DCM / Hexane .[1]

  • Method: Dissolve in minimum hot EtOAc (solubilizes the polar sulfonamide), then slowly add Heptane (anti-solvent) until turbidity persists.[1] Cool gradually.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to determine exact solubility limits for a specific batch or new solvent system.[1]

  • Preparation: Weigh 50 mg of N-methoxy-N-methyl-4-nitrobenzenesulfonamide into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up crystal lattices.[1]

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4][5][6]

    • Turbid/Particulates:[1] Insoluble.[1]

  • Calculation:

    
     (mg/mL).[1]
    
Protocol B: Anti-Solvent Recrystallization

Recommended for purifying the reagent from hydrolyzed byproducts (p-nitrobenzenesulfonic acid).[1]

  • Dissolution: Dissolve 5.0 g of crude material in 15 mL of Dichloromethane (DCM) at room temperature. Ensure the solution is clear.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.[1]

  • Anti-Solvent Addition: Place the filtrate in a stirred flask. Add Hexanes dropwise.[1]

    • Note: You will observe a cloud point.[1] Continue adding Hexane until the ratio is approximately 1:3 (DCM:Hexane).[1]

  • Crystallization: Cool the mixture to 0°C in an ice bath for 1 hour.

  • Isolation: Filter the resulting white/pale-yellow crystals via vacuum filtration. Wash with cold Hexane.

  • Drying: Dry under high vacuum (< 5 mbar) at 25°C. Do not heat above 40°C to avoid thermal degradation.

Workflow Diagram

Recrystallization Start Crude Reagent (Contains salts/impurities) Dissolve Dissolve in DCM (Room Temp) Start->Dissolve Filter Filter Insoluble Salts (0.45 µm PTFE) Dissolve->Filter AddHex Add Hexanes (Anti-Solvent) Dropwise to Cloud Point Filter->AddHex Cool Cool to 0°C (1 Hour) AddHex->Cool Collect Vacuum Filtration & Hexane Wash Cool->Collect

Figure 2: Step-by-step purification workflow utilizing the solubility differential between chlorinated solvents and alkanes.[1]

Part 5: Stability and Handling References

Safety Note: Nitro-aromatic compounds can be energetic.[1] While this sulfonamide is generally stable, avoid heating dry solids above 100°C. Always handle in a fume hood due to potential sensitization.[1]

References
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[1] Tetrahedron Letters, 36(36), 6373-6374.[1] [Link]

  • Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational reference for the N-methoxy-N-methyl moiety properties). [Link][1]

  • PubChem Compound Summary. "N-methoxy-N-methyl-4-nitrobenzenesulfonamide derivatives (General Sulfonamide Data)." National Center for Biotechnology Information.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Synthesis of Sulfones via Reaction of N-methoxy-N-methyl-4-nitrobenzenesulfonamide with Grignard Reagents

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the reaction between N-methoxy-N-methyl-4-nitrobenzenesulfonamide and vari...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the reaction between N-methoxy-N-methyl-4-nitrobenzenesulfonamide and various Grignard reagents. This transformation serves as a potent and modular method for the synthesis of 4-nitrophenyl sulfones, which are valuable structural motifs in medicinal chemistry and organic synthesis. We will explore the underlying reaction mechanism, provide detailed experimental protocols, and discuss the scope and potential applications of this methodology. The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure reproducibility and success.

Introduction and Scientific Background

Sulfones (R-SO₂-R') are a critical class of compounds recognized for their high stability and unique physicochemical properties. They are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of unsymmetrical sulfones, in particular, remains an area of active interest in synthetic chemistry.

This application note focuses on the use of N-methoxy-N-methyl-4-nitrobenzenesulfonamide as a versatile electrophilic partner for Grignard reagents. The substrate is a highly activated sulfonamide, bearing two key features:

  • The 4-Nitrobenzenesulfonyl ("Nosyl") Group: The strongly electron-withdrawing nitro group renders the sulfonyl sulfur atom highly electrophilic and susceptible to nucleophilic attack.

  • The N-Methoxy-N-methylamino Moiety: This group, while reminiscent of the group found in Weinreb amides used for ketone synthesis, functions here as a competent leaving group upon nucleophilic substitution at the sulfur center.[1][2]

The reaction provides a direct and reliable route to synthesize a variety of 4-nitrophenyl sulfones by forming a new carbon-sulfur bond, a transformation of significant value in drug development and molecular engineering.

Reaction Mechanism: A plausible Pathway

The reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur atom. The Grignard reagent (R-MgX), a potent source of carbanions, acts as the nucleophile.[3]

The proposed mechanism involves three key steps:

  • Nucleophilic Attack: The alkyl or aryl group (R) from the Grignard reagent attacks the highly electrophilic sulfur atom of the N-methoxy-N-methyl-4-nitrobenzenesulfonamide.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetracoordinate sulfur intermediate. The magnesium halide species (MgX) likely coordinates with the oxygen atoms of the sulfonyl group and the N-methoxy group, stabilizing the intermediate.

  • Expulsion of the Leaving Group: The intermediate collapses, expelling the N-methoxy-N-methylamino moiety as its magnesium salt ([Me(MeO)N]- MgX+). This step is irreversible and drives the reaction forward.

  • Product Formation: Following an aqueous workup, the final sulfone product is obtained.

This pathway is distinct from the well-known Weinreb ketone synthesis, which involves a stable chelated intermediate at a carbonyl carbon.[1] Here, the reaction occurs at a sulfonyl sulfur, leading to the formation of a sulfone.

Sources

Application

Application Note: Nucleophilic Substitution of Weinreb Sulfonamides with Organolithiums

This Application Note is designed for researchers and drug development professionals, focusing on the precision synthesis of sulfones using Weinreb Sulfonamides ( -methoxy- -methylsulfonamides). This methodology offers a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals, focusing on the precision synthesis of sulfones using Weinreb Sulfonamides (


-methoxy-

-methylsulfonamides). This methodology offers a superior alternative to traditional sulfonyl chloride coupling, providing enhanced chemoselectivity and stability.

-Methoxy-

-methylsulfonamides Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Introduction & Strategic Value

The synthesis of sulfones (


) is a cornerstone in medicinal chemistry, as the sulfonyl group acts as a bioisostere for carbonyls and provides metabolic stability. Traditional methods—such as the oxidation of sulfides or the nucleophilic substitution of sulfonyl chlorides—often suffer from harsh conditions, over-oxidation, or redox incompatibility with sensitive organometallics.

Weinreb Sulfonamides (


-methoxy-

-methylsulfonamides) represent a "privileged" electrophile class. Analogous to the celebrated Weinreb amides used for ketone synthesis, these sulfonamide reagents prevent the common pitfalls associated with sulfonyl chlorides (e.g., homocoupling, reduction to sulfinates, or

-lithiation) and allow for the controlled, stepwise construction of unsymmetrical sulfones.
Key Advantages[1]
  • Chemoselectivity: The

    
    -methoxy-
    
    
    
    -methyl leaving group suppresses side reactions common with sulfonyl chlorides.
  • Stability: Unlike moisture-sensitive sulfonyl chlorides, Weinreb sulfonamides are stable, crystalline solids that can be stored long-term.

  • Modular Access: Enables the convergent synthesis of complex aryl-alkyl and aryl-aryl sulfones from readily available organolithiums.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. Unlike Weinreb amides, where a stable chelated intermediate prevents over-addition (to alcohols), the primary advantage of Weinreb sulfonamides lies in the "tuning" of the leaving group ability.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Nucleophilic Attack: The organolithium reagent (

    
    ) attacks the electrophilic sulfur atom of the Weinreb sulfonamide.
    
  • Transition State: The reaction likely proceeds through a trigonal bipyramidal (TBP) transition state or a short-lived hypervalent pentacoordinate intermediate.

  • Elimination: The

    
    -methoxy-
    
    
    
    -methyl amide anion (
    
    
    ) is expelled. The chelation capability of the lithium ion between the sulfonyl oxygen and the methoxy oxygen facilitates this process and directs the nucleophile, ensuring clean mono-substitution.
  • Product Formation: The result is a sulfone (

    
    ), which is chemically inert to further nucleophilic attack by organolithiums under standard conditions (unlike ketones), thereby naturally preventing "double addition."
    
Mechanistic Diagram

WeinrebSulfonamideMechanism Substrate Weinreb Sulfonamide R-SO2-N(OMe)Me TS Pentacoordinate Intermediate/TS [R-S(O)2(R')-N(OMe)Me]- Li+ Substrate->TS + R'-Li THF, -78°C Reagent Organolithium R'-Li Reagent->TS Product Sulfone R-SO2-R' TS->Product Elimination Byproduct Li-N(OMe)Me TS->Byproduct

Figure 1: Mechanistic pathway for the nucleophilic substitution of Weinreb sulfonamides with organolithiums.

Experimental Protocol

This protocol describes the synthesis of Phenyl


-Tolyl Sulfone  as a representative example, utilizing 

-methoxy-

-methyl-

-toluenesulfonamide and phenyllithium.
Reagents & Equipment[2][8][9][10][11][12]
  • Substrate:

    
    -Methoxy-
    
    
    
    -methyl-
    
    
    -toluenesulfonamide (1.0 equiv)
  • Nucleophile: Phenyllithium (1.8 M in dibutyl ether, 1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Quench: Saturated aqueous

    
    
    
  • Equipment: Flame-dried 2-neck round-bottom flask, inert gas (

    
     or Ar) line, low-temperature bath.
    
Step-by-Step Methodology
Phase 1: Preparation of Weinreb Sulfonamide (If not commercial)

Note: This step is required if the specific Weinreb sulfonamide is not purchased.

  • Dissolution: Dissolve

    
    -toluenesulfonyl chloride (10 mmol) in DCM (50 mL) at 0°C.
    
  • Amine Addition: Add

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv).
    
  • Base Addition: Dropwise add pyridine (2.2 equiv) or

    
     while maintaining temperature < 5°C.
    
  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC.

  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Phase 2: Nucleophilic Substitution (Core Protocol)
  • Setup: Charge a flame-dried flask with

    
    -methoxy-
    
    
    
    -methyl-
    
    
    -toluenesulfonamide (1.0 mmol, 215 mg) and a magnetic stir bar.
  • Inert Atmosphere: Evacuate and backfill with Argon (3x). Add anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents

    
    -lithiation of the tolyl methyl group.
    
  • Addition: Add Phenyllithium (1.2 mmol) dropwise via syringe over 5 minutes.

    • Observation: A color change (often pale yellow to orange) may occur.[1]

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

  • Monitoring: Check reaction progress by TLC (Hexanes:EtOAc 3:1). The sulfonamide spot should disappear.

  • Quench: Quench the reaction at 0°C by adding saturated aqueous

    
     (2 mL).
    
  • Extraction: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry combined organics (

    
    ), filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Data Summary Table
ParameterSpecificationRationale
Stoichiometry 1.0 : 1.2 (Sulfonamide : RLi)Slight excess of RLi ensures full conversion; large excess not required.
Temperature -78°C

0°C
Low temp favors nucleophilic attack over deprotonation (ortho/alpha).
Concentration 0.1 M - 0.3 MStandard dilution to control exotherm and mixing.
Time 1 - 2 HoursReaction is typically fast; prolonged stirring is unnecessary.
Yield Typically 85-95%High efficiency due to clean leaving group displacement.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup (Flame-dried glassware, Ar/N2) Dissolve Dissolve Weinreb Sulfonamide in Anhydrous THF Start->Dissolve Cool Cool to -78°C Dissolve->Cool AddLi Dropwise Addition of R-Li (1.2 equiv) Cool->AddLi Warm Warm to 0°C (Stir 1-2 h) AddLi->Warm Check TLC Monitoring (Check for SM consumption) Warm->Check Check->Warm Incomplete Quench Quench with Sat. NH4Cl Check->Quench Complete Workup Extraction (EtOAc) & Purification Quench->Workup

Figure 2: Operational workflow for the synthesis of sulfones from Weinreb sulfonamides.

Troubleshooting & Optimization

Problem: -Lithiation vs. Nucleophilic Substitution

If the starting sulfonamide has acidic


-protons (e.g., benzyl sulfonamides) or ortho-protons, the organolithium may act as a base rather than a nucleophile.
  • Solution: Use a non-enolizable Weinreb sulfonamide if possible, or perform the addition at strictly -78°C. For extremely sensitive substrates, transmetallate RLi to a Grignard reagent (

    
    ) or organocerate, though reactivity may decrease.
    
Problem: Low Conversion
  • Solution: Ensure the Weinreb sulfonamide is dry (azeotrope with toluene). Check the titer of the organolithium reagent. If the RLi is aggregated, add LiCl or TMEDA to increase reactivity (though this may also increase basicity).

Problem: Hydrolysis of Reagent

Weinreb sulfonamides are generally stable, but prolonged exposure to atmospheric moisture can degrade them.

  • Solution: Store reagents in a desiccator. Verify purity by

    
    H NMR (look for the characteristic N-OMe singlet around 3.7 ppm and N-Me singlet around 3.2 ppm).
    

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

    • Foundational reference establishing the "Weinreb" chel
  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15–40. Link

    • Comprehensive review of Weinreb amide/sulfonamide reactivity.
  • Deeming, A. S.; Russell, C. J.; Willis, M. C. "Synthesis of Sulfones via the Nucleophilic Addition of Organometallic Reagents to DABSO." Organic Letters, 2014 , 16(1), 150–153. Link

    • Contextualizes modern sulfone synthesis via sulfur dioxide surrogates, contrasting with direct substitution methods.
  • Aota, Y.; Kano, T.; Maruoka, K. "Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides."[2] Journal of the American Chemical Society, 2019 , 141(49), 19263–19268.[2] Link

    • Illustrates the related chemistry of sulfinamides and the stability of N-methoxy-N-methyl analogs in sulfur chemistry.

Sources

Method

Application Note: Reductive Cleavage of N-O Bonds in N-Methoxy-N-Methyl Sulfonamides

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes established protocols with mechanistic insights to ensure reproducibility and selectivity.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes established protocols with mechanistic insights to ensure reproducibility and selectivity.


-Alkoxy Sulfonamides
Audience:  Medicinal Chemists, Process Development Scientists
Author:  Senior Application Scientist (AI)

Executive Summary & Strategic Importance


-methoxy-

-methyl sulfonamides (often termed "Weinreb sulfonamides" by analogy) are critical intermediates in modern organic synthesis. They frequently serve as Directing Groups (DGs) for transition-metal-catalyzed C–H activation (e.g., Rh(III) or Co(III) catalysis) or as stable precursors for primary and secondary sulfonamides.

The pivotal challenge in their utility is the selective removal of the


-methoxy group . The N–O bond (

) must be cleaved without compromising the stronger, yet labile, S–N bond (

) or reducing other sensitive functionalities (nitro, carbonyl, alkene).

This guide details three distinct protocols for this transformation, selected based on scalability , chemoselectivity , and operational simplicity .

Method Selection Matrix
FeatureMethod A: SmI

Method B: Zn / AcOH Method C: Ru-Catalysis
Mechanism Single Electron Transfer (SET)Heterogeneous ReductionTransfer Hydrogenation
Selectivity Excellent (Tunable)Moderate (Risk of over-reduction)High (Chemoselective)
Scalability Low (Stoichiometric waste)High (Cheap reagents)Medium/High (Catalytic)
Cost High (

$)
Low ($)Medium (

)
Best For Late-stage, complex intermediatesGram-scale, simple substratesGreen chemistry requirements

Mechanistic Pathways & Decision Logic

Understanding the mechanism is prerequisite to troubleshooting. The cleavage predominantly proceeds via a Single Electron Transfer (SET) pathway or a Hydride Transfer pathway.

DOT Diagram 1: Mechanistic Pathway (SET)

The following diagram illustrates the SET mechanism common to SmI


 and Zn-mediated reductions.

G Start N-Methoxy Sulfonamide R-SO2-N(Me)-OMe RadAnion Radical Anion [R-SO2-N(Me)-OMe]•- Start->RadAnion + e- (SET) Split Fragmentation RadAnion->Split Anion Sulfonamide Anion R-SO2-N(Me)- Split->Anion Radical Methoxy Radical •OMe Split->Radical Product N-Methyl Sulfonamide R-SO2-NH(Me) Anion->Product + H+ (Quench) Byproduct Methanol MeOH Radical->Byproduct + H• / + e-

Figure 1: The reductive cleavage involves an initial electron transfer to the antibonding σ orbital of the N–O bond, leading to fragmentation.*

Detailed Experimental Protocols

Protocol A: Samarium Diiodide (SmI ) – The "Precision Tool"

Best for: High-value intermediates sensitive to acid or hydrogenation. Principle: SmI


 provides a mild reduction potential (

V in THF). The high oxophilicity of Samarium drives the cleavage of the N–O bond.
Reagents:
  • Substrate:

    
    -methoxy-
    
    
    
    -methyl sulfonamide (1.0 equiv)
  • Reagent: SmI

    
     (0.1 M in THF, commercially available or freshly prepared) (2.2 – 2.5 equiv)
    
  • Solvent: Anhydrous THF (degassed)

  • Additive: Water or Methanol (2.0 equiv) – Critical for protonation and driving equilibrium.

Step-by-Step Workflow:
  • Setup: Flame-dry a round-bottom flask and cool under Argon flow. Add the substrate and dissolve in anhydrous THF (

    
     M concentration).
    
  • Degassing: Briefly sparge the solution with Argon for 5 minutes. Oxygen rapidly oxidizes SmI

    
    , destroying the reagent.
    
  • Addition: Cool the solution to

    
    . Add the SmI
    
    
    
    solution dropwise via syringe.
    • Visual Indicator: The deep blue color of SmI

      
       should persist. If it turns yellow/white immediately, the reagent is being consumed (either by the reaction or adventitious 
      
      
      
      ).
  • Reaction: Stir at

    
     to RT. Monitor by TLC/LCMS.
    
    • Endpoint: Reaction is usually complete within 15–60 minutes.

  • Quench: Dilute with saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) or

    
     M HCl. Stir vigorously until the organic layer clears (removes Sm salts).
    
  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Key Insight: If the reaction is sluggish, add HMPA (caution: carcinogen) or TPPA (safer alternative) to increase the reducing power of SmI


 (shifts potential to 

V). However, this increases the risk of cleaving the S–N bond (detosylation).
Protocol B: Zinc / Acetic Acid – The "Scale-Up Solution"

Best for: Robust substrates, gram-scale reactions, and cost-sensitive processes. Principle: Zinc dust acts as a heterogeneous electron source in an acidic medium.

Reagents:
  • Substrate:

    
    -methoxy-
    
    
    
    -methyl sulfonamide (1.0 equiv)
  • Reagent: Zinc dust (activated) (5.0 – 10.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or AcOH/THF (1:1) mixture.

Step-by-Step Workflow:
  • Zn Activation (Crucial): Wash commercial Zn dust with

    
     M HCl, then water, then acetone, then Et
    
    
    
    O. Dry under vacuum. Unactivated Zn often leads to stalled reactions.
  • Setup: Dissolve substrate in AcOH (or AcOH/THF).

  • Addition: Add Activated Zn dust in portions at Room Temperature.

    • Caution: This reaction can be exothermic. On scales

      
       g, use a water bath to maintain temperature 
      
      
      
      .
  • Reaction: Stir vigorously (heterogeneous mixture) for 2–12 hours.

    • Monitoring: If reaction stalls, heat to

      
      .
      
  • Filtration: Filter the mixture through a pad of Celite to remove excess Zn. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate to remove bulk AcOH. Dilute with EtOAc and carefully neutralize with saturated NaHCO

    
     (gas evolution!). Wash with brine and dry.
    

Troubleshooting: If the S–N bond cleaves (over-reduction), lower the temperature and reduce reaction time.

Protocol C: Ruthenium-Catalyzed Transfer Hydrogenation – The "Green" Method

Best for: Processes requiring high atom economy and avoiding stoichiometric metal waste. Principle: A Ru(II) catalyst mediates hydride transfer from Formic Acid to the N–O bond.

Reagents:
  • Substrate:

    
    -methoxy-
    
    
    
    -methyl sulfonamide (1.0 equiv)
  • Catalyst:

    
     (
    
    
    
    mol%) or commercial Ru-transfer hydrogenation catalyst.
  • Reductant: HCOOH / Et

    
    N (5:2 azeotrope) or HCOOH (2.0 equiv) + Et
    
    
    
    N (2.0 equiv).
  • Solvent: MeOH or DMF.

Step-by-Step Workflow:
  • Setup: In a screw-cap vial or flask, dissolve substrate in MeOH (

    
     M).
    
  • Catalyst Addition: Add the Ru catalyst and the HCOOH/Et

    
    N mixture.
    
  • Reaction: Heat to

    
    .
    
  • Monitoring: Monitor by LCMS. This method is highly chemoselective and rarely cleaves the S–N bond.

  • Workup: Evaporate solvent. The residue can often be purified directly or subjected to a simple aqueous wash.

Troubleshooting & Optimization Logic

DOT Diagram 2: Troubleshooting Decision Tree

G Problem Issue Detected NoRxn No Reaction (SM recovered) Problem->NoRxn OverRed Over-Reduction (S-N cleavage) Problem->OverRed ActZn Activate Zn with HCl Check SmI2 color (must be blue) NoRxn->ActZn Mild Switch to Method C (Ru-Catalysis) OverRed->Mild Temp Lower Temp to 0°C (SmI2/Zn) OverRed->Temp Time Quench immediately at conversion OverRed->Time Heat Increase Temp (Zn method: to 50°C) ActZn->Heat AddHMPA Add HMPA/TPPA (SmI2 method) Heat->AddHMPA

Figure 2: Logical flow for addressing common experimental failures.

Quantitative Comparison of Methods
ParameterSmI

Protocol
Zn/AcOH ProtocolRu-Catalysis Protocol
Reaction Time < 1 hour2 - 12 hours4 - 24 hours
Temperature

to RT
RT to


Functional Group Tolerance High (Avoids acid sensitive)Moderate (Acidic conditions)Excellent
Major Byproduct Sm(III) salts (removable)Zn(OAc)

CO

(gas)

References

  • SmI

    
     Cleavage (General N-O):  Keck, G. E.; Savin, K. A.; Weglarz, M. A. "Use of Samarium Diiodide as an Alternative to Sodium/Amalgam for the Reduction of N-O Bonds." J. Org.[1] Chem.1995 , 60, 3194–3204.[1] Link
    
  • Weinreb Amide/Sulfonamide Cleavage: Comparison of methods derived from: Laganis, E. D.; Chen, B. L. "Scope and applications of the Weinreb amide." Tetrahedron Lett.1989, 30, 3019. (Foundational chemistry for N-methoxy cleavage).
  • Ru-Catalyzed Cleavage: Zhang, Y.; et al. "Ruthenium(II)-catalyzed reductive N–O bond cleavage of N-OR substituted amides and sulfonamides."[2][3] Org.[1][4][5] Chem. Front.2021 , 8, 1234. Link

  • Photocatalytic Approaches: "N–O Bond Activation by Energy Transfer Photocatalysis." Acc.[4][6][7] Chem. Res.2022 , 55, 2000. Link

  • Sodium Dispersion Method: "Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides." ChemRxiv2025 . Link(Note: Use with caution for sulfonamides due to S-N cleavage risk).

Sources

Technical Notes & Optimization

Troubleshooting

resolving broad NMR signals in N-methoxy-N-methyl sulfonamides

The following guide is structured as a specialized Technical Support Center for researchers encountering NMR resolution issues with -methoxy- -methyl sulfonamides (often referred to as "Weinreb sulfonamides"). Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers encountering NMR resolution issues with


-methoxy-

-methyl sulfonamides
(often referred to as "Weinreb sulfonamides").

Technical Support Center: NMR Characterization of -Methoxy- -Methyl Sulfonamides

Status: Active Specialist: Senior Application Scientist, Structural Chemistry Division Topic: Resolving Broad/Undefined NMR Signals Last Updated: February 21, 2026

Core Diagnostic: Why are my signals broad?

User Query: "I synthesized an


-methoxy-

-methyl sulfonamide (

), but the

NMR spectrum shows broad, shapeless humps instead of sharp singlets for the

-Me and

-OMe groups. Is my compound impure?"

Technical Diagnosis: Most likely, your compound is chemically pure. The broadening is a physical phenomenon caused by intermediate chemical exchange on the NMR time scale.

Unlike standard sulfonamides, which generally exhibit fast rotation around the


 bond, the introduction of the 

-methoxy-

-methyl moiety introduces specific steric and electronic constraints:
  • Restricted Rotation: The bulky

    
    -methoxy group creates steric clash with the sulfonyl substituents (
    
    
    
    ), especially if
    
    
    is an ortho-substituted aryl group or a bulky alkyl.
  • Nitrogen Inversion: The electronegative oxygen on the nitrogen atom (N-O bond) increases the barrier to nitrogen inversion compared to simple alkyl sulfonamides.

The Physics of the Problem: At room temperature (298 K), the rate (


) at which your molecule interconverts between conformers is likely comparable to the difference in frequency (

) between those conformers.
  • Slow Exchange (

    
    ):  You see two distinct sets of sharp peaks (rotamers).
    
  • Fast Exchange (

    
    ):  You see one sharp, weighted-average peak.
    
  • Intermediate Exchange (

    
    ):  You see broad, coalesced "humps." This is your current state. 
    

Troubleshooting Protocols

Protocol A: Variable Temperature (VT) NMR (The Gold Standard)

Objective: Shift the exchange rate (


) out of the intermediate zone to sharpen the signals.
Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 0.6 mL of DMSO-

      
        (preferred for high T) or Toluene-
      
      
      
      (preferred for wide T range).
    • Note: Avoid

      
       if you plan to go above 50°C, as its low boiling point (61°C) creates dangerous pressure and solvent loss.
      
  • High-Temperature Experiment (Fast Exchange Limit):

    • Target: Drive the exchange rate to be fast.

    • Action: Raise the probe temperature to 353 K (80°C) or 373 K (100°C) .

    • Expectation: The broad humps should coalesce into sharp singlets. The integration will be accurate (e.g., 3H for N-Me, 3H for N-OMe).

    • Why: Thermal energy (

      
      ) overcomes the rotational barrier (
      
      
      
      ).
  • Low-Temperature Experiment (Slow Exchange Limit):

    • Use this if the compound is thermally unstable.

    • Target: Freeze the exchange to be slow.

    • Action: Cool the probe to 233 K (-40°C) (requires Toluene-

      
       or THF-
      
      
      
      ).
    • Expectation: The humps will split into two distinct sets of sharp signals (rotamer A and rotamer B).

    • Why: Thermal energy is insufficient to overcome the barrier; both conformers are "frozen" on the NMR timescale.

Data Interpretation Table:

Observation at High TDiagnosisAction
Signals Sharpen Dynamic RotamersReport data at High T (e.g., "Spectra recorded at 373 K").
Signals Remain Broad Aggregation / PolymerRun dilution experiment (See Protocol C).
New Peaks Appear DecompositionCompound is heat-sensitive; try Low T experiment.
Protocol B: Solvent Switching

Objective: Alter the solvation shell to change the rotational barrier or chemical shift difference (


).

User Query: "I don't have access to VT-NMR. Can I fix this with solvent?"

Recommendation: Yes. Changing the solvent polarity can shift the coalescence temperature (


) relative to ambient temperature.
  • Switch to DMSO-

    
    :  The high dielectric constant and hydrogen-bonding capability can stabilize one conformer over the other, potentially sharpening the peaks or shifting the exchange rate.
    
  • Switch to Benzene-

    
     or Toluene-
    
    
    
    :
    Aromatic solvents induce "Ring Current Effects" (ASIS). This often increases the separation (
    
    
    ) between conformer signals. While this might initially make broadening worse (by moving further into intermediate exchange), it often separates the peaks enough to resolve them as distinct rotamers.
Protocol C: Differential Diagnosis (Aggregation vs. Rotamers)

User Query: "How do I know this isn't just a paramagnetic impurity or aggregation?"

The Dilution Test:

  • Prepare a concentrated sample (20 mg/0.6 mL). Record

    
     NMR.
    
  • Dilute by 10x (2 mg/0.6 mL). Record

    
     NMR.
    
  • Analysis:

    • If peak shape changes (sharpens significantly upon dilution): The issue is Aggregation (intermolecular).

    • If peak shape is constant : The issue is Rotameric (intramolecular).

Visualizing the Logic

Workflow: Resolving Broad Signals

NMR_Troubleshooting Start Observation: Broad/Undefined Signals in N-OMe-N-Me Sulfonamide Check_Solvent Check Solvent Boiling Point Start->Check_Solvent VT_High Run High-Temp NMR (e.g., DMSO-d6 @ 373K) Check_Solvent->VT_High Stable > 80°C VT_Low Run Low-Temp NMR (e.g., Toluene-d8 @ 233K) Check_Solvent->VT_Low Unstable > 50°C Result_Sharp Signals Sharpen VT_High->Result_Sharp Result_NoChange No Change in Shape VT_High->Result_NoChange Still Broad Result_Split Signals Split into Distinct Sets VT_Low->Result_Split Dilution Run Dilution Test (10x Dilution) Dilution->Result_Sharp Yes Conclusion_Rotamer Conclusion: Dynamic Rotamers (Intermediate Exchange) Result_Sharp->Conclusion_Rotamer Conclusion_Agg Conclusion: Aggregation (Intermolecular) Result_Sharp->Conclusion_Agg Result_Split->Conclusion_Rotamer Result_NoChange->Dilution

Caption: Decision tree for isolating the cause of NMR signal broadening in sulfonamides.

Frequently Asked Questions (FAQs)

Q: Can I integrate the broad humps to prove my structure? A: Generally, no . Integration of broad signals is prone to massive baseline errors. You must sharpen the signals (via VT-NMR) to get accurate integrals for publication quality data. If you must integrate at RT, use a "bias-corrected" baseline, but note the error margin is high.

Q: Why does the


-OMe peak broaden more than the aromatic protons? 
A:  The 

-OMe and

-Me protons are closest to the axis of rotation (

bond). They experience the largest change in magnetic environment (

) between conformers. Aromatic protons are further away and often have smaller

, keeping them in the "fast exchange" regime even while the

-substituents are in "intermediate exchange."

Q: Is this specific to Weinreb sulfonamides? A: It is common in both Weinreb amides and sulfonamides, but the barrier height differs. In sulfonamides, the barrier is often dominated by steric repulsion between the sulfonyl oxygens and the


-methoxy group, particularly when the 

group is bulky (e.g., ortho-substituted aromatics).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Chapter 9: Dynamics and Exchange).

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.

  • Harikrishna, K., et al. (2014).[1] Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B, 1128-1133. (Demonstrates the steric broadening mechanism in analogous Weinreb systems).

  • University of Oxford, Dept of Chemistry. (n.d.). Variable Temperature NMR Experiments: Safety and Protocols.

  • Reich, H. J. (2024). Dynamic NMR. University of Wisconsin-Madison Chemistry.[2] (Authoritative guide on coalescence and exchange phenomena).

Sources

Optimization

Technical Support Center: Purification of N-Methoxy-N-methyl-4-nitrobenzenesulfonamide

[1][2] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Welcome to the Technical Support Center. This guide addresses the purification of N-methoxy-N-methyl-4-nitrobenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Welcome to the Technical Support Center. This guide addresses the purification of N-methoxy-N-methyl-4-nitrobenzenesulfonamide. This compound is a specialized sulfonamide, typically synthesized from 4-nitrobenzenesulfonyl chloride (Nosyl chloride) and N,O-dimethylhydroxylamine (Weinreb amine).[1]

It serves two primary roles in high-value synthesis:

  • Protected Weinreb Amine: A stable storage form of the volatile Weinreb amine.[1][2]

  • Electrophilic Aminating Agent: A reagent used to transfer the N-methoxy-N-methylamino group to nucleophiles (similar to the reactivity profile of TsNHOMe).[1][2]

Critical Quality Attribute (CQA): The primary challenge in purifying this compound is removing the unreacted 4-nitrobenzenesulfonyl chloride (which is a potent sensitizer and electrophile) and the hydrolyzed sulfonic acid byproducts.[1]

The "Quick Fix" Dashboard (FAQs)

Q1: My product is a persistent bright yellow oil, but it should be a solid. What happened? A: You likely have trapped solvent or unreacted 4-nitrobenzenesulfonyl chloride.[1][2]

  • Diagnosis: Run a TLC.[1][2] If you see a spot moving slightly faster than your product (high Rf), it is likely the sulfonyl chloride.

  • Fix: The "Nosyl" group is chromophoric (yellow).[1][2] While the product is naturally pale yellow, a deep orange/dark yellow oil indicates impurities. Use the Bicarbonate Hydrolysis Protocol (Section 3) to convert the lipophilic chloride into a water-soluble sulfonate.[1][2]

Q2: I have low yield after the aqueous workup. Did I wash it away? A: Sulfonamides are generally stable, but N-alkoxy sulfonamides can be sensitive to strong base if heated.[1][2]

  • Cause: If you used strong NaOH (1M+) and heat during the workup, you might have degraded the sulfonamide bond.

  • Fix: Switch to saturated NaHCO₃ or mild Na₂CO₃ for the basic wash steps.[2] Keep all washes cold (0–5 °C).[1][2]

Q3: The product is crystallizing too fast during filtration. How do I handle this? A: Nitro-sulfonamides have steep solubility curves.[1][2]

  • Fix: Use warm ethyl acetate for the filtration of the crude mixture if removing inorganic salts. For recrystallization, ensure the cooling gradient is slow (10 °C/hour) to prevent trapping mother liquor in the crystal lattice.

Deep Dive: Purification Protocols

Protocol A: The "Acid-Base Swing" Extraction (Primary Defense)

Purpose: To chemically separate starting materials based on their switchable solubility.[1]

The Logic:

  • Impurity 1 (

    
    -Dimethylhydroxylamine):  Basic amine.[1][2] Soluble in Acid.[1][2]
    
  • Impurity 2 (4-Nitrobenzenesulfonyl chloride): Electrophile.[1][2] Must be hydrolyzed to 4-nitrobenzenesulfonic acid (Acidic).[1][2] Soluble in Base.

  • Product: Neutral Sulfonamide.[1][2][3] Remains in Organic Phase.[1][2][4][5]

Step-by-Step Procedure:

  • Quench: Dilute the reaction mixture with CH₂Cl₂ or EtOAc. Add a slight excess of Saturated NaHCO₃ and stir vigorously for 30–60 minutes at Room Temperature.

    • Why? This forces the hydrolysis of unreacted Nosyl Chloride into water-soluble sodium 4-nitrobenzenesulfonate.[1][2]

  • Phase Separation: Separate the layers. Keep the Organic Layer.[2]

  • Acid Wash: Wash the organic layer twice with 0.5 M HCl (cold).[1][2]

    • Why? This protonates any unreacted amine or pyridine/triethylamine base, moving them to the aqueous layer.[5]

  • Base Wash: Wash the organic layer twice with Saturated NaHCO₃ .[1][2]

    • Why? This ensures any remaining sulfonic acid (from Step 1) is fully deprotonated and removed.[1][2]

  • Brine/Dry: Wash with saturated NaCl (Brine), dry over anhydrous MgSO₄, and concentrate.

Protocol B: Recrystallization (Polishing)

Purpose: To remove trace colored impurities and achieve >99% purity.[1]

Solvent System: Ethanol (95%) or EtOAc/Hexanes (1:3).[1][2]

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.[2]

  • If the solution is dark, add activated charcoal (1% w/w), boil for 2 minutes, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature slowly (over 2 hours).

  • Cool to 0 °C in an ice bath for 1 hour.

  • Filter the pale yellow needles/plates and wash with cold Hexane.[1][2]

Visual Workflow (Logic Map)

The following diagram illustrates the "Self-Validating" purification logic. If the impurity is not removed, the flowchart identifies the specific wash step that failed.

PurificationLogic Crude Crude Reaction Mixture (Product + Nosyl-Cl + Amine + Base) Quench Step 1: Quench with NaHCO3 (aq) Stir 30 mins Crude->Quench Hydrolysis Hydrolysis Occurs: Nosyl-Cl -> Nosyl-OH (Acid) Quench->Hydrolysis Converts Electrophile Sep1 Phase Separation Hydrolysis->Sep1 Aq1 Aqueous Layer 1 (Contains Na-Sulfonate salts) Sep1->Aq1 Discard Org1 Organic Layer 1 (Product + Amine) Sep1->Org1 Keep AcidWash Step 2: Wash with 0.5M HCl Org1->AcidWash Aq2 Aqueous Layer 2 (Amine-HCl salts removed) AcidWash->Aq2 Discard Org2 Organic Layer 2 (Neutral Product) AcidWash->Org2 Keep Cryst Step 3: Recrystallization (EtOH or EtOAc/Hex) Org2->Cryst Final Pure Product (Crystalline Solid) Cryst->Final

Figure 1: Purification Logic Flowchart. This process relies on the chemical "swing" between acidic and basic impurities to isolate the neutral sulfonamide.

Quantitative Data: Solubility Profile

Use this table to select solvents for extraction or chromatography.

SolventSolubility (25 °C)Application
Dichloromethane (DCM) HighPrimary extraction solvent.[1][2]
Ethyl Acetate HighExtraction; Good for TLC spotting.[1][2]
Ethanol (Hot) HighRecrystallization (dissolves product).[1][2]
Ethanol (Cold) LowRecrystallization (precipitates product).[1][2]
Water NegligibleWash medium (removes salts).[1][2]
Hexanes/Heptane Very LowAnti-solvent for precipitation.[1][2]
Diethyl Ether ModerateAlternative extraction (avoid if fire hazard).[1][2]

References & Authority

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1][2] Tetrahedron Letters, 36(36), 6373–6374.

    • Context: Establishes the stability and handling of Nosyl-protected amines, including the acid/base wash protocols for purification.

    • [1]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2]

    • Context: Standard reference for the purification of sulfonamides via crystallization and the hydrolysis of sulfonyl chlorides.

    • [1]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815–3818.

    • Context: Foundational text on the properties of the N-methoxy-N-methyl moiety, relevant to the stability of the target molecule.

    • [1]

Sources

Troubleshooting

Technical Support Center: Nucleophilic Addition to Sulfonate Esters

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for navigating the complexities of nucleophilic reactions with sulfonate esters. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of nucleophilic reactions with sulfonate esters. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments, specifically focusing on the critical challenge of avoiding S-O bond cleavage.

Troubleshooting Guide

This section addresses specific, common problems encountered during experiments. The Q&A format is designed to help you quickly identify your issue and implement a robust solution.

Q1: My substitution reaction on a primary tosylate is giving low yields, and I'm recovering the starting alcohol. What is happening and how can I fix it?

A1: What you are observing is a classic case of competing C-O vs. S-O bond cleavage. While the desired reaction is a nucleophilic attack at the electrophilic carbon (C-O cleavage via an SN2 mechanism), a competing side reaction involves the nucleophile attacking the electrophilic sulfur atom. This S-O bond cleavage results in the regeneration of your starting alcohol, leading to low yields of the desired substitution product.

Core Mechanism: C-O vs. S-O Cleavage

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups because their corresponding anions are highly stabilized by resonance.[1][2] However, they present two electrophilic sites for a nucleophile: the α-carbon and the sulfur atom.

  • Desired Pathway (C-O Cleavage): The nucleophile attacks the carbon atom bonded to the oxygen, displacing the sulfonate as a leaving group. This is a standard SN2 reaction.[3]

  • Undesired Pathway (S-O Cleavage): The nucleophile attacks the sulfur atom directly. The S-O bond breaks (cleavage), liberating the alcohol's alkoxide, which is then protonated upon workup to regenerate the starting alcohol.[4]

Figure 1: Competing nucleophilic attack pathways on a sulfonate ester.

Solution: Apply the HSAB Principle

The outcome of the reaction is largely governed by the Hard and Soft Acids and Bases (HSAB) principle .[5][6]

  • Acids: The sulfur atom is a 'hard' electrophile (small, high positive charge density), while the α-carbon is a 'soft' electrophile (larger, more polarizable).

  • Bases: Nucleophiles are also classified as hard or soft.

    • Hard Nucleophiles: Small, highly electronegative, and not easily polarizable (e.g., OH⁻, RO⁻, F⁻, H₂O).

    • Soft Nucleophiles: Larger, less electronegative, and more polarizable (e.g., I⁻, Br⁻, CN⁻, RS⁻).

The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[7]

To favor the desired C-O cleavage, you must use a soft nucleophile . If your current nucleophile is hard, it will preferentially attack the hard sulfur atom, leading to S-O cleavage and regeneration of your starting material.

Troubleshooting Steps:

  • Identify Your Nucleophile: Is it hard or soft? (See Table 1).

  • Change the Nucleophile: If you are using a hard nucleophile (e.g., hydroxide to form an alcohol), this direct substitution is problematic. A multi-step route using a soft nucleophile is often necessary (e.g., substitute with acetate, a softer oxygen nucleophile, then hydrolyze the ester).

  • Optimize Conditions for SN2: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance the nucleophilicity of your anionic nucleophile.[8] Keep the temperature as low as reasonably possible to disfavor the often higher-activation-energy side reactions.

Q2: I'm using a soft nucleophile (iodide), but my yields for converting a secondary tosylate to an iodide are still poor. How can I optimize this?

A2: This is a common issue where factors beyond just the nucleophile's identity come into play. Even with a soft nucleophile like iodide, steric hindrance at the electrophilic carbon can tip the balance toward S-O cleavage or favor a competing E2 elimination reaction.

Key Factors Influencing Reactivity:

  • Steric Hindrance: SN2 reactions are highly sensitive to steric bulk.[8] A secondary carbon is more hindered than a primary one. This increased hindrance slows down the desired backside attack at the carbon, making the less-hindered sulfur atom a more attractive target, even for a soft nucleophile. Tertiary substrates will almost exclusively lead to elimination or S-O cleavage.[9]

  • Solvent Choice: The solvent is critical. For converting tosylates or mesylates to alkyl iodides, the Finkelstein reaction provides the ideal conditions.[10] This reaction uses sodium iodide (NaI) in anhydrous acetone.[3]

  • Leaving Group Quality: While tosylates and mesylates are good leaving groups, triflates (OTf) are exceptionally good. Their powerful electron-withdrawing nature makes the carbon center more electrophilic, which can sometimes favor the SN2 pathway, but their stability can also be a factor in complex reactions.

Optimized Protocol: The Finkelstein Reaction

The Finkelstein reaction is a classic and highly effective method that leverages Le Châtelier's principle.[11]

  • Solubility is Key: Sodium iodide (NaI) is soluble in acetone, but the byproducts, sodium tosylate (NaOTs) or sodium mesylate (NaOMs), are not.[12]

  • Driving the Equilibrium: As the reaction proceeds, the insoluble sodium sulfonate salt precipitates out of the solution. This removal of a product drives the reaction equilibrium to completion, resulting in high yields of the desired alkyl iodide.[3]

Detailed Experimental Protocol: Conversion of 2-Octyl Tosylate to 2-Iodooctane

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-octyl tosylate (1.0 eq) in anhydrous acetone (approx. 0.1 M concentration).

  • Reagent Addition: Add sodium iodide (NaI, 1.5 - 3.0 eq), ensuring it is dry.

  • Reaction: Stir the mixture at room temperature or gently reflux (acetone's boiling point is 56°C) until TLC analysis indicates complete consumption of the starting material. The formation of a white precipitate (NaOTs) is a visual indicator of reaction progress.

  • Workup: Cool the reaction mixture to room temperature. Filter off the precipitate and wash it with a small amount of cold acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a water-immiscible solvent like diethyl ether or ethyl acetate. Wash with water, then with a dilute solution of sodium thiosulfate (to remove any I₂ color), and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude 2-iodooctane. Purify further by column chromatography if necessary.

Troubleshooting_Workflow start Low Yield of Substitution Product? check_nuc What is the Nucleophile? start->check_nuc check_sub What is the Substrate? start->check_sub hard_nuc Hard Nucleophile (e.g., OH⁻, RO⁻) check_nuc->hard_nuc Hard soft_nuc Soft Nucleophile (e.g., I⁻, CN⁻, RS⁻) check_nuc->soft_nuc Soft primary_sub Primary (1°) Substrate check_sub->primary_sub secondary_sub Secondary (2°) Substrate check_sub->secondary_sub tertiary_sub Tertiary (3°) Substrate check_sub->tertiary_sub sol_hard High risk of S-O Cleavage. ACTION: Use a softer nucleophile or a multi-step synthetic route. hard_nuc->sol_hard sol_soft_1 Good choice. Proceed to check substrate. soft_nuc->sol_soft_1 primary_sub->sol_soft_1 sol_soft_2 Potential steric hindrance. ACTION: Use optimal SN2 conditions (e.g., Finkelstein for iodide) and monitor temperature. secondary_sub->sol_soft_2 sol_tert SN2 is disfavored. High risk of E2/S-O Cleavage. ACTION: Re-evaluate synthetic strategy. Direct substitution is unlikely to succeed. tertiary_sub->sol_tert sol_soft_1->check_sub

Figure 2: Decision workflow for troubleshooting low yields in sulfonate ester substitutions.

Frequently Asked Questions (FAQs)

Q3: Why are sulfonate esters like tosylates and mesylates used if they have this S-O cleavage problem?

A3: The benefits of using sulfonate esters far outweigh the potential drawbacks, which can be easily managed with a proper understanding of the reaction mechanism. Alcohols are poor substrates for direct SN2 reactions because the hydroxide ion (OH⁻) is a strong base and therefore a terrible leaving group.[9][13] Converting the alcohol to a sulfonate ester transforms the hydroxyl group into an excellent leaving group—the sulfonate anion—which is a very weak base due to extensive resonance stabilization.[1][2] This conversion happens without affecting the stereochemistry at the carbon center and allows for substitution reactions under much milder conditions than those required for alcohols directly.[9][14]

Q4: How does solvent choice specifically impact the C-O versus S-O cleavage ratio?

A4: The solvent plays a crucial role in modulating the reactivity of the nucleophile.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form strong hydrogen bonds with anionic nucleophiles. This "solvation shell" cages and stabilizes the nucleophile, reducing its energy and nucleophilicity. This effect is more pronounced for small, hard nucleophiles.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents do not have acidic protons and cannot hydrogen-bond with the nucleophile. They solvate the cation (e.g., Na⁺) but leave the anion relatively "naked" and highly reactive.[8] This enhanced reactivity is crucial for promoting the desired SN2 pathway at the carbon center. Therefore, for substitutions on sulfonate esters, polar aprotic solvents are almost always the superior choice.

Q5: Are there any sulfonate esters that are more or less prone to S-O cleavage?

A5: Yes, the structure of the sulfonate ester itself can influence its stability and reactivity. While common esters like mesylates and tosylates have similar reactivity profiles, more sterically hindered sulfonates have been developed. For example, neopentyl (Neo) sulfonates are highly hindered and thus strongly resistant to nucleophilic displacement at either the carbon or the sulfur atom.[15] Conversely, less stable esters like trichloroethyl (TCE) sulfonates are more reactive.[15] The choice of sulfonate is often a balance between creating a good leaving group and ensuring the ester is stable enough to be isolated and used in a subsequent step.

Data Summary

Table 1: Classification of Common Nucleophiles by HSAB Principle

ClassCharacteristicsExamplesPreferred Attack Site on Sulfonate Ester
Hard Small, high charge density, not polarizableH₂O, OH⁻, RO⁻, F⁻, Cl⁻, RCO₂⁻Sulfur (S) → S-O Cleavage (Undesired)
Borderline Intermediate propertiesBr⁻, N₃⁻, PyridineEither C or S, condition-dependent
Soft Large, low charge density, polarizableI⁻, RS⁻, RSH, CN⁻, SCN⁻Carbon (C) → C-O Cleavage (Desired)

References

  • Ratushnyy, M., Kamenova, M., & Gevorgyan, V. (2019). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science. Available at: [Link][16][17][18]

  • Roberts, J. C., & Ragan, J. A. (2013). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Tetrahedron Letters. Available at: [Link][15]

  • Periodic Chemistry. (2019). Sulfonate Esters. Available at: [Link][1]

  • Unacademy. (n.d.). Finkelstein Reaction. Available at: [Link][19]

  • ADICHEMISTRY. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Available at: [Link][12]

  • Gokel, G. W., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link][4]

  • J&K Scientific LLC. (2025). Finkelstein Reaction. Available at: [Link][10][11]

  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Available at: [Link][20]

  • ADICHEMISTRY. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available at: [Link][7]

  • Wikipedia. (n.d.). HSAB theory. Available at: [Link][5]

  • YouTube. (2025). The Finkelstein Reaction Mechanism. Available at: [Link][3]

  • Scribd. (n.d.). HSAB Principle in Organic Chemistry. Available at: [Link]

  • Aakash Institute. (n.d.). HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ. Available at: [Link][21]

  • University of Calgary. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Available at: [Link][8]

  • Chemistry LibreTexts. (2020). 9.6.2: HSAB Quantitative Measures. Available at: [Link][6]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Available at: [Link][2]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link][13]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link][9]

  • Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups. Available at: [Link][22]

  • Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube. Available at: [Link][14]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1H NMR Chemical Shifts: N-Methoxy vs. N-Methyl Protons in Sulfonamide Scaffolds

Executive Summary & Scientific Context In drug discovery, the sulfonamide moiety ( ) is a privileged pharmacophore, ubiquitous in antibiotics, diuretics, and carbonic anhydrase inhibitors. Structural modifications at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In drug discovery, the sulfonamide moiety (


) is a privileged pharmacophore, ubiquitous in antibiotics, diuretics, and carbonic anhydrase inhibitors. Structural modifications at the nitrogen atom—specifically the substitution of an N-methyl  group (

) with an N-methoxy group (

)—can drastically alter metabolic stability, lipophilicity, and hydrogen bonding potential.

However, these structural changes also introduce significant spectral shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. Misinterpretation of these signals, particularly when distinguishing


 from aryl methoxy groups (

), is a common pitfall in structural elucidation.

This guide provides an objective, data-driven comparison of the 1H NMR chemical shifts for N-methyl and N-methoxy protons in sulfonamides. It establishes a self-validating analytical workflow to ensure structural assignment accuracy.

Mechanistic Insight: The Origin of the Shift

To interpret the data correctly, one must understand the electronic environment driving the chemical shift (


).
N-Methyl Sulfonamides ( )
  • Electronic Environment: The methyl protons are attached to a carbon, which is attached to a nitrogen. The nitrogen is bonded to the strongly electron-withdrawing sulfonyl group (

    
    ).
    
  • Effect: The

    
     group pulls electron density through the nitrogen (inductive effect, 
    
    
    
    ), deshielding the methyl protons relative to a standard amine (
    
    
    ~ 2.2 ppm).
  • Result: The signal typically appears in the 2.60 – 2.90 ppm range.

N-Methoxy Sulfonamides ( )
  • Electronic Environment: The methyl protons are attached to a carbon, which is attached to an oxygen , which is then attached to the nitrogen.

  • Effect: Oxygen is significantly more electronegative than nitrogen (3.44 vs 3.04 on the Pauling scale). This creates a direct deshielding effect on the adjacent methyl group. Furthermore, the "alpha-effect" (lone pair repulsion between N and O) and the anisotropy of the

    
     bond contribute to further deshielding.
    
  • Result: The signal is shifted significantly downfield, typically appearing in the 3.70 – 3.95 ppm range.

Visualization of Electronic Effects

shielding_mechanism cluster_0 N-Methyl Environment cluster_1 N-Methoxy Environment N_Me Sulfonyl-Nitrogen (Inductive Withdrawal) Me_Protons Methyl Protons (Modest Deshielding) N_Me->Me_Protons -I Effect Result_Me δ 2.6 - 2.9 ppm Me_Protons->Result_Me O_Atom Oxygen Atom (High Electronegativity) OMe_Protons Methoxy Protons (Strong Deshielding) O_Atom->OMe_Protons Direct O-C Bond Result_OMe δ 3.7 - 3.9 ppm OMe_Protons->Result_OMe

Figure 1: Mechanistic comparison of electronic effects leading to chemical shift differences. The direct attachment to Oxygen in the N-methoxy species causes significant downfield shifting.

Comparative Data Analysis

The following table summarizes the typical chemical shift ranges observed in deuterated chloroform (


).
FeatureN-Methyl Sulfonamide (

)
N-Methoxy Sulfonamide (

)
Aryl Methoxy (

) [Reference]
1H NMR Shift (

)
2.60 – 2.90 ppm 3.70 – 3.95 ppm 3.75 – 3.85 ppm
Multiplicity Singlet (s)Singlet (s)Singlet (s)
Integral 3H3H3H
13C NMR Shift (

)
29 – 35 ppm 60 – 63 ppm 55 – 56 ppm
Key Interference Overlap with

of amides
High risk of overlap with

N/A
Critical Observation

The


 protons resonate in a region almost identical to aryl methoxy groups (e.g., anisole derivatives). Reliance solely on 1H NMR is prone to error if both functional groups are present. 

Experimental Protocol: The Self-Validating Workflow

To ensure authoritative structural assignment, do not rely on 1H NMR alone. Use this step-by-step protocol which incorporates 13C and HSQC data as a validation gate.

Step 1: Sample Preparation[4]
  • Solvent: Dissolve ~5-10 mg of compound in 0.6 mL

    
    .
    
  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (

    
     0.00 ppm).
    
  • Concentration: Avoid hyper-concentrated samples to prevent aggregation-induced shifting.

Step 2: 1H NMR Acquisition & Triage
  • Acquire standard proton spectrum (16 scans min).

  • Decision Gate:

    • If a singlet appears at 2.6-2.9 ppm : High confidence in N-Methyl .

    • If a singlet appears at 3.7-4.0 ppm : Ambiguous. Could be N-Methoxy OR Aryl Methoxy . -> Proceed to Step 3.

Step 3: Carbon Validation (HSQC)
  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. This correlates the proton to its attached carbon.[1]

  • Analysis:

    • Look for the cross-peak of the proton at ~3.8 ppm.

    • Scenario A: The attached Carbon is at ~55 ppm .

      • Conclusion:Aryl Methoxy (

        
        ) .
        
    • Scenario B: The attached Carbon is at ~62 ppm .[2]

      • Conclusion:N-Methoxy (

        
        ) .
        
Workflow Diagram

analytical_workflow Start Unknown Sulfonamide Sample H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_Shift Check Singlet Region H_NMR->Check_Shift Result_Me Singlet @ 2.6-2.9 ppm (N-Methyl) Check_Shift->Result_Me Upfield Result_Ambiguous Singlet @ 3.7-4.0 ppm (Ambiguous) Check_Shift->Result_Ambiguous Downfield HSQC Acquire 2D HSQC (Check 13C Correlation) Result_Ambiguous->HSQC Check_Carbon Check 13C Shift HSQC->Check_Carbon Confirm_Ar 13C @ ~55 ppm = Aryl Methoxy (Ar-OMe) Check_Carbon->Confirm_Ar Confirm_NOMe 13C @ ~62 ppm = N-Methoxy (N-OMe) Check_Carbon->Confirm_NOMe

Figure 2: Self-validating analytical workflow for distinguishing N-methyl and N-methoxy sulfonamides.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3][4] [Link]

  • PubChem. (2023). N-Methyl-p-toluenesulfonamide Spectral Data. National Library of Medicine.[5] [Link]

  • Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. (Providing comparative context for Weinreb-type N-OMe shifts). [Link]

Sources

Comparative

characteristic IR stretching frequencies for N-methoxy-N-methyl sulfonamides

This guide details the characteristic infrared (IR) stretching frequencies for -methoxy- -methyl sulfonamides (often referred to as "Weinreb Sulfonamides"). It synthesizes experimental data with mechanistic principles to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic infrared (IR) stretching frequencies for


-methoxy-

-methyl sulfonamides
(often referred to as "Weinreb Sulfonamides"). It synthesizes experimental data with mechanistic principles to distinguish this functional group from common analogs like Weinreb amides and standard sulfonamides.[1]

Technical Guide: IR Characterization of -Methoxy- -Methyl Sulfonamides

Executive Summary


-Methoxy-

-methyl sulfonamides are the sulfonyl analogs of the renowned Weinreb amides. While Weinreb amides are pivotal for ketone synthesis via nucleophilic acyl substitution, their sulfonamide counterparts function primarily as stable sulfonyl transfer reagents or directing groups in C-H activation.

Accurate IR characterization is critical because the


-methoxy-

-methyl
moiety introduces unique electronic effects that shift the sulfonyl (

) stretching frequencies compared to standard dialkyl sulfonamides. This guide provides the diagnostic bands required to validate structure and purity.

Theoretical Basis & Electronic Effects

To interpret the IR spectrum accurately, one must understand the vibrational coupling and electronic environment:

  • Inductive Effect (-I): The oxygen atom on the nitrogen (

    
    -OMe) is electron-withdrawing. This reduces the electron density available for donation into the S-N bond but increases the effective force constant of the 
    
    
    
    bonds via induction. Consequently,
    
    
    stretching frequencies typically shift to higher wavenumbers
    compared to
    
    
    -dimethyl sulfonamides.
  • N-O Stretching: The

    
     single bond introduces a diagnostic fingerprint band in the 
    
    
    
    region, which is absent in standard sulfonamides.
  • Absence of Carbonyl: Unlike Weinreb amides (

    
    ), Weinreb sulfonamides lack the carbonyl band, serving as a primary negative control.
    
Structural Comparison (DOT Diagram)

The following diagram contrasts the vibrational centers of a Weinreb Amide vs. a Weinreb Sulfonamide.

G cluster_0 Weinreb Amide cluster_1 Weinreb Sulfonamide WA R-C(=O)-N(OMe)Me WA_Band ν(C=O): ~1660 cm⁻¹ Strong, Sharp WA->WA_Band WS R-SO₂-N(OMe)Me WS_Band1 ν(SO₂) asym: 1350-1380 cm⁻¹ ν(SO₂) sym: 1160-1190 cm⁻¹ WS->WS_Band1 WS_Band2 ν(N-O): 950-1050 cm⁻¹ Medium/Weak WS->WS_Band2

Figure 1: Comparative vibrational centers.[2][3][4][5][6][7][8] Note the replacement of the Carbonyl stretch with Sulfonyl stretches.

Characteristic IR Frequency Table

The following table compares the target molecule with its most common precursors and analogs.

Functional GroupVibration ModeFrequency Range (

)
IntensityDiagnostic Notes

-Methoxy-

-Methyl Sulfonamide

Asymmetric
1350 – 1380 Strong Shifted +10-20

higher than dialkyl sulfonamides due to N-OMe induction.

Symmetric
1160 – 1190 Strong Sharp, distinct doublet often observed.

Stretch
950 – 1050 Med/Weak "Fingerprint" confirmation; absent in standard sulfonamides.

(N-OMe)
2810 – 2850 Medium C-H stretch of the O-Methyl group.
Standard Sulfonamide (

)

Asymmetric
1330 – 1360StrongLower frequency due to stronger N→S donation (resonance).

Symmetric
1150 – 1170Strong
Weinreb Amide (

)

Stretch
1630 – 1680StrongPrimary Differentiator: If this peak exists, conversion to sulfonamide is incomplete or incorrect.
Sulfonyl Chloride (

)

Asymmetric
1360 – 1410StrongBroad/irregular. Reactant impurity.

Experimental Protocol: Synthesis & Characterization

This protocol ensures the generation of a clean sample for IR validation, minimizing hydrolysis artifacts (sulfonic acids) that confuse interpretation.

A. Synthesis Workflow (Self-Validating)

Reaction:



  • Setup: Dissolve

    
    -dimethylhydroxylamine HCl (1.1 equiv) in anhydrous DCM at 0°C.
    
  • Base Addition: Add Pyridine or TEA (2.2 equiv) dropwise. Validation: White precipitate (amine salt) should form immediately.

  • Substrate Addition: Add Sulfonyl Chloride (1.0 equiv) slowly to control exotherm.

  • Workup: Wash with 1M HCl (removes pyridine), then Sat.

    
     (removes sulfonic acid byproducts).
    
  • Drying: Dry over

    
     and concentrate.
    
B. FTIR Acquisition Method

To ensure high-fidelity data for the subtle N-O and


 bands:
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) equipped with a Diamond ATR (Attenuated Total Reflectance) module.

  • Resolution: 2

    
     (Critical for resolving 
    
    
    
    symmetric splitting).
  • Scans: Minimum 16 scans to reduce signal-to-noise ratio in the fingerprint region (

    
    ).
    
  • Background: Air background acquired immediately prior to sample.

C. Data Interpretation Flowchart

Analysis Start Acquire Spectrum CheckCO Peak at 1650-1700 cm⁻¹? Start->CheckCO Impurity Impurity: Amide or Starting Material CheckCO->Impurity Yes CheckSO2 Strong bands at ~1360 & ~1170 cm⁻¹? CheckCO->CheckSO2 No CheckNO Band at 950-1050 cm⁻¹? CheckSO2->CheckNO Yes Fail Check Synthesis: Possible Hydrolysis CheckSO2->Fail No Success CONFIRMED: N-methoxy-N-methyl Sulfonamide CheckNO->Success Yes CheckNO->Fail No (Standard Sulfonamide?)

Figure 2: Logical decision tree for spectral validation.

Troubleshooting & Common Interferences

  • Sulfonic Acid Impurity (

    
    ): 
    
    • Indicator: Broad O-H stretch (

      
      ) and broadened 
      
      
      
      bands.
    • Fix: Re-wash organic layer with Sat.

      
      .
      
  • Residual Pyridine:

    • Indicator: Sharp aromatic ring breathing modes at

      
       and 
      
      
      
      .
    • Fix: Wash with

      
       solution or 1M HCl.
      
  • Water (ATR Crystal Contamination):

    • Indicator: Broad hump at

      
      .
      
    • Fix: Clean crystal with Isopropanol; dry sample thoroughly under high vacuum.

References

  • General Sulfonamide Characterization

    • Spectroscopic Identification of Organic Compounds, 8th Ed. Silverstein et al. (Wiley).
    • Comparison of sulfonamide

      
       stretches: 
      
  • Weinreb Amide vs.

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818.

  • Mechanistic IR Studies (Sulfonyl Group)

    • Bany, R. et al. "Infrared Spectra of N-substituted Sulfonamides." Chemical & Pharmaceutical Bulletin, 1965 .[9] (Provides foundational data on N-substituent effects on

      
       frequencies).
      
  • Specific Compound Data (N-Methyl-p-toluenesulfonamide)

    • PubChem Compound Summary for CID 12543.[10]

Sources

Validation

mass spectrometry fragmentation pattern of N-methoxy-N-methyl-4-nitrobenzenesulfonamide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-methoxy-N-methyl-4-nitrobenzenesulfonamide , a specialized Weinreb sulfonamide derivative. Designed for analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-methoxy-N-methyl-4-nitrobenzenesulfonamide , a specialized Weinreb sulfonamide derivative.

Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral interpretation to explore the mechanistic causality of ion dissociation, comparing this specific scaffold against structural analogs to aid in metabolite identification and impurity profiling.

Executive Summary: The Weinreb Sulfonamide Scaffold

N-methoxy-N-methyl-4-nitrobenzenesulfonamide (MW 246.24 Da) represents a unique intersection of sulfonamide chemistry and Weinreb (N-methoxy-N-methyl) functionality. While Weinreb amides are ubiquitous in synthetic chemistry for ketone synthesis, their sulfonamide counterparts exhibit distinct gas-phase ion chemistry.

In mass spectrometry (ESI-MS/MS), this compound serves as a critical model for understanding S–N bond lability versus N–O bond stability . Unlike carboxamides, where the carbonyl oxygen directs fragmentation, the sulfonyl group introduces a "SO₂ extrusion" pathway that competes with the classic Weinreb methoxy radical loss.

Comparative Analysis: Structural Analogs

To understand the specific performance (fragmentation behavior) of the target compound, we compare it with two primary alternatives encountered in similar chemical space: a standard tertiary sulfonamide and a Weinreb carboxamide.

Table 1: Comparative Fragmentation Kinetics (ESI+)
FeatureTarget: N-methoxy-N-methyl-4-nitrobenzenesulfonamide Alt A: N,N-Dimethyl-4-nitrobenzenesulfonamide Alt B: N-methoxy-N-methyl-4-nitrobenzamide
Precursor Ion



Primary Lability S–N Bond Cleavage (High)S–N Bond Cleavage (Moderate)C–N Bond Cleavage (Low - Partial Double Bond)
Dominant Fragment

(Sulfonyl Cation)

(Sulfonyl Cation)

(Acyl Cation)
Signature Neutral Loss

(SO

Extrusion)

(Dimethylamine)

(Methoxy radical)
Rearrangement High propensity for SO

loss via 4-membered transition state.[1]
Low. Direct bond cleavage dominates.High. McLafferty-type rearrangements common.
Diagnostic Utility Distinguishes N-alkoxy substitution via minor

(loss of OMe).
Harder to distinguish alkyl chains without MS

.
Diagnostic for carbonyl presence (no SO

loss).

Key Insight: The target compound is uniquely identified by the competition between the sulfonyl cation formation (


) and the loss of the methoxy group  (

). Unlike Alt B (Carboxamide), the S–N bond is significantly weaker than the C–N bond, making the sulfonyl cation the base peak in most collision energies.

Deep Dive: Fragmentation Mechanism[2][3]

The fragmentation of protonated N-methoxy-N-methyl-4-nitrobenzenesulfonamide (


, 

) follows three distinct mechanistic pathways.
Pathway A: Direct S–N Cleavage (Dominant)

The most energetically favorable pathway involves the heterolytic cleavage of the sulfur-nitrogen bond. The positive charge is retained on the sulfonyl moiety due to the resonance stabilization provided by the aromatic ring, despite the electron-withdrawing nitro group.

  • Precursor:

    
    
    
  • Product:

    
     (4-nitrobenzenesulfonyl cation) + Neutral amine (
    
    
    
    ).
Pathway B: SO₂ Extrusion Rearrangement

A signature of sulfonamides, this pathway involves the migration of the amine nitrogen to the aromatic ring (ipso-substitution) followed by the ejection of neutral sulfur dioxide.

  • Precursor:

    
    
    
  • Product:

    
     (Protonated N-methoxy-N-methyl-4-nitroaniline).
    
  • Note: This requires a rearrangement transition state that is often suppressed by the high lability of the S-N bond in Weinreb systems, but is observable at lower collision energies.

Pathway C: Secondary Fragmentation (The Nitro Group)

The


 progeny ion undergoes further fragmentation characteristic of nitro-aromatics.
  • Step 1: Loss of SO

    
     from the sulfonyl cation 
    
    
    
    
    
    (4-nitrophenyl cation).
  • Step 2: Loss of NO

    
     or NO
    
    
    
    from the phenyl cation
    
    
    
    
    or
    
    
    .

Visualization: Fragmentation Pathway[2][4][5][6][7]

The following diagram illustrates the hierarchical fragmentation tree for N-methoxy-N-methyl-4-nitrobenzenesulfonamide in positive ESI mode.

FragmentationPathway Precursor [M+H]+ Precursor m/z 247 SulfonylCat Sulfonyl Cation [4-NO2-Ph-SO2]+ m/z 184 Precursor->SulfonylCat S-N Cleavage (-HN(OMe)Me) Rearranged Rearranged Amine [4-NO2-Ph-N(OMe)Me]+ m/z 183 Precursor->Rearranged SO2 Extrusion (-64 Da) MethoxyLoss Methoxy Loss [M+H - OMe]+ m/z 216 Precursor->MethoxyLoss Radical Loss (-31 Da) PhenylCat Nitrophenyl Cation [4-NO2-Ph]+ m/z 122 SulfonylCat->PhenylCat -SO2 (-64 Da) PhenylRad Phenyl Cation [C6H4]+ m/z 76 PhenylCat->PhenylRad -NO2 (-46 Da)

Figure 1: ESI-MS/MS fragmentation tree for N-methoxy-N-methyl-4-nitrobenzenesulfonamide. Solid arrows indicate dominant pathways; dashed arrows indicate secondary rearrangements.

Experimental Protocol: Validation Workflow

To replicate these results or validate the identity of a synthesized batch, follow this self-validating protocol. This method minimizes in-source fragmentation while ensuring sufficient energy for structural elucidation.

Equipment & Reagents[2]
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (ESI Source).

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion).

Step-by-Step Methodology
  • Source Optimization (Soft Ionization):

    • Set Source Temperature to 300°C and Desolvation Gas to 500 L/hr.

    • Critical: Keep Cone Voltage low (15–20 V). High cone voltage will prematurely cleave the S–N bond, causing the

      
       fragment to appear as the parent ion in the MS1 scan.
      
    • Validation: Verify the presence of the

      
       peak with >80% relative abundance in MS1.
      
  • Precursor Selection:

    • Isolate

      
       with a narrow isolation window (1.0 Da) to exclude isotopic interference.
      
  • Energy Ramping (Collision Induced Dissociation):

    • Acquire spectra at three distinct Collision Energies (CE):

      • Low (10 eV): Confirm precursor stability. Look for minor

        
         (methoxy loss).
        
      • Medium (20-25 eV): The "Sweet Spot".

        
         should become the Base Peak (100%).
        
      • High (40+ eV): Force secondary fragmentation.

        
         should deplete, and 
        
        
        
        and
        
        
        should dominate.
  • Data Interpretation Check:

    • If

      
       is absent, the compound is likely not a sulfonamide (check for Carboxamide Alt B).
      
    • If

      
       is the base peak, check for N-oxide impurities or alternative ionization sites.
      

References

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2] Link

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 327-335. Link

  • Li, P., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations.[3] Journal of Mass Spectrometry, 54(11), 869-877.[3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1379173, N-[(4-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide (Structural Analog Data). PubChem. Link

Sources

Comparative

13C NMR spectral data for N-methoxy-N-methyl-4-nitrobenzenesulfonamide

Executive Summary & Application Profile Compound: N-Methoxy-N-methyl-4-nitrobenzenesulfonamide Class: Weinreb Sulfonamide Primary Application: Synthetic intermediate for sulfonyl transfer reactions; precursor for N-cente...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Profile

Compound: N-Methoxy-N-methyl-4-nitrobenzenesulfonamide Class: Weinreb Sulfonamide Primary Application: Synthetic intermediate for sulfonyl transfer reactions; precursor for N-centered radicals; stable sulfonamide equivalent of the Weinreb amide.

This guide provides a technical comparison of the 13C NMR spectral characteristics of N-methoxy-N-methyl-4-nitrobenzenesulfonamide against its synthetic precursor (4-nitrobenzenesulfonyl chloride) and its carbonyl analogue (the Weinreb amide). The analysis focuses on diagnostic signal verification , enabling researchers to rapidly assess reaction conversion and product purity.

Structural Analysis & Chemical Shift Logic

The 13C NMR spectrum of this compound is defined by two distinct regions: the Aromatic Region (influenced by the electron-withdrawing nitro and sulfonyl groups) and the Aliphatic Region (characteristic of the N-methoxy-N-methyl "Weinreb" moiety).

Key Structural Features:
  • Nitro Group (-NO₂): Strongly deshields the ipso-carbon (C4) and shields the ortho-carbons (C3/C5).

  • Sulfonyl Group (-SO₂-): Deshields the ipso-carbon (C1) but lacks the carbonyl carbon signal (~165+ ppm) seen in Weinreb amides.

  • Weinreb Moiety (-N(Me)OMe): Provides two highly diagnostic aliphatic signals (N-Me and N-OMe) that confirm the successful installation of the amine.

Diagnostic Pathway Visualization

G Start Spectral Analysis Start Check_CO Check > 160 ppm (Carbonyl Region) Start->Check_CO Amide Signal Present: Weinreb Amide (Impurity/Analogue) Check_CO->Amide Yes Sulfonamide Signal Absent: Sulfonamide Core Check_CO->Sulfonamide No Check_Aliphatic Check 30-65 ppm (Aliphatic Region) Sulfonamide->Check_Aliphatic Success Two Signals: ~35 ppm (N-Me) ~62 ppm (N-OMe) Check_Aliphatic->Success Found Fail No Signals: Unreacted Sulfonyl Chloride Check_Aliphatic->Fail Missing

Figure 1: Decision logic for identifying the Weinreb sulfonamide using 13C NMR data.

Comparative Spectral Data

The following tables compare the target product against its primary precursor and analogue.

Table 1: Target Product vs. Precursor (4-Nitrobenzenesulfonyl Chloride)
Carbon PositionTarget: N-Methoxy-N-methyl-4-nitrobenzenesulfonamide (δ ppm)Precursor: 4-Nitrobenzenesulfonyl Chloride (δ ppm)Diagnostic Note
N-OMe 61.5 - 62.5 AbsentPrimary Confirmation Signal
N-Me 34.0 - 36.0 AbsentSecondary Confirmation Signal
C-1 (Ipso-S) 142.0 - 144.0~148.0Shift due to Cl → N substitution
C-4 (Ipso-NO₂) 150.0 - 151.0151.0 - 152.0Minimal change (remote from reaction site)
C-2,6 129.0 - 130.0128.0 - 129.0Aromatic backbone
C-3,5 124.0 - 125.0124.5 - 125.5Ortho to Nitro group

Note: Chemical shifts are referenced to CDCl₃ (77.16 ppm). Values are derived from comparative analysis of Weinreb sulfonamide analogues.

Table 2: Target Product vs. Weinreb Amide Analogue
FeatureTarget: Sulfonamide DerivativeAnalogue: N-Methoxy-N-methyl-4-nitrobenzamide
Carbonyl (C=O) Absent Present (~168 ppm)
N-OMe Shift ~62.0 ppm~61.2 ppm
N-Me Shift ~35.0 ppm~33.6 ppm
Electronic Effect Sulfonyl group is a stronger electron-withdrawing group (EWG) than Carbonyl.Standard Amide resonance.

Experimental Protocol: Synthesis & Acquisition

To generate the sample for the spectral data above, the following protocol is recommended. This method ensures high purity, minimizing hydrolysis byproducts that complicate NMR interpretation.

Synthesis Workflow

Reaction: 4-Nitrobenzenesulfonyl chloride + N,O-Dimethylhydroxylamine HCl


 Product
  • Preparation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous CH₂Cl₂ at 0°C.

  • Base Addition: Add Triethylamine (2.2 equiv) or Pyridine dropwise. Stir for 10 min.

  • Coupling: Add 4-nitrobenzenesulfonyl chloride (1.0 equiv) portion-wise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.[1]

  • Workup: Wash with 1M HCl (to remove excess amine/pyridine), then sat. NaHCO₃, then Brine. Dry over MgSO₄.[1]

NMR Acquisition Parameters
  • Solvent: CDCl₃ (Preferred for solubility and resolution). DMSO-d₆ may cause slight deshielding of aliphatic peaks.

  • Frequency: 100 MHz or higher (for 13C).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure quantitative integration of quaternary carbons (C-1, C-4).
    
  • Scans: Minimum 256 scans recommended for clear observation of the N-Me/N-OMe signals against baseline noise.

Synthesis Pathway Diagram

Synthesis SM1 4-Nitrobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate SM1->Intermediate DCM, 0°C Reagent N,O-Dimethylhydroxylamine HCl / Et3N Reagent->Intermediate Product N-Methoxy-N-methyl- 4-nitrobenzenesulfonamide Intermediate->Product - HCl - Et3N·HCl

Figure 2: Synthetic pathway for the generation of the target Weinreb sulfonamide.[1][2][3]

References

  • Weinreb Amide Synthesis & NMR Data

    • Comparison of N-methoxy-N-methyl amide shifts
    • Singh, J., et al. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry, 2012. Link

  • Sulfonamide Spectral Characteristics

    • General 13C NMR shifts for benzenesulfonamides
    • RSC Advances. "Synthesis and characterization of sulfonamide derivatives." RSC Adv., 2014. Link

  • Precursor Data (4-Nitrobenzenesulfonyl Chloride)

    • Spectral Database for Organic Compounds (SDBS): SDBS No. 4-Nitrobenzenesulfonyl chloride. Link

Sources

Validation

A Researcher's Guide to Covalent Warheads: Comparing the Reactivity of Weinreb Sulfonamides and Sulfonyl Fluorides

In the landscape of covalent drug discovery, the choice of the electrophilic "warhead" is a critical decision that dictates target engagement, selectivity, and overall pharmacological profile.[1][2][3] For decades, certa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of covalent drug discovery, the choice of the electrophilic "warhead" is a critical decision that dictates target engagement, selectivity, and overall pharmacological profile.[1][2][3] For decades, certain classes of electrophiles have dominated the field. However, the demand for greater precision and the need to target a broader range of amino acid residues has spurred the development and characterization of novel reactive groups.[2]

This guide provides an in-depth technical comparison of two important, yet distinct, sulfur(VI)-based electrophiles: the well-established sulfonyl fluorides (SFs) and the emerging class of Weinreb sulfonamides. We will explore their fundamental differences in reactivity, stability, and targeting preferences, supported by mechanistic insights and practical experimental guidance for researchers in chemical biology and drug development.

Sulfonyl Fluorides: The Stable and Versatile Mainstay

Sulfonyl fluorides have risen to prominence as a "privileged" warhead in chemical biology, largely popularized by the Sharpless group's formulation of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation "click chemistry" reaction.[4][5] Their utility stems from a unique balance of stability and latent reactivity.[4][5] The sulfur-fluorine bond is thermodynamically strong and resistant to hydrolysis, oxidation, and reduction, lending these compounds excellent stability in complex biological milieus.[5][6][7]

However, this stability can be overcome. The highly electrophilic sulfur(VI) center can be attacked by potent biological nucleophiles, particularly when the warhead is positioned for proximity-driven "spatial activation" within a protein's binding pocket.[8] This reaction proceeds via nucleophilic substitution at the sulfur center, displacing the fluoride ion to form a stable covalent sulfonyl-enzyme adduct.[9]

Key Characteristics of Sulfonyl Fluorides:

  • Broad Nucleophile Reactivity: While initially recognized for targeting active site serines in proteases like in the case of PMSF, sulfonyl fluorides have proven remarkably versatile.[9][10][11][12] They are known to covalently modify a wide range of nucleophilic amino acid residues, including tyrosine, lysine, threonine, histidine, and context-activated cysteines.[6][11][12][13][14]

  • High Stability: The S-F bond is significantly stronger than the S-Cl bond, making sulfonyl fluorides much more stable than their sulfonyl chloride counterparts.[6][7] This stability minimizes off-target reactions and is advantageous for in vivo applications.[6]

  • Tunable Reactivity: The electrophilicity of the sulfur atom, and thus the reactivity of the warhead, can be modulated by the electronic properties of the appended aryl or alkyl group.[15][16] Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.

Weinreb Sulfonamides: An Emerging Class of Tunable Electrophiles

While extensive research exists for sulfonyl fluorides, direct comparative data for Weinreb sulfonamides as covalent warheads is less established in the public literature. The Weinreb amide itself (N-methoxy-N-methylamide) is a well-known functional group used in organic synthesis to prepare ketones. Its incorporation into a sulfonamide structure creates a potential electrophilic center at the sulfur atom.

The reactivity of a Weinreb sulfonamide is predicated on a similar mechanistic principle to the sulfonyl fluoride: nucleophilic attack at the electrophilic sulfur atom. However, the key distinction lies in the leaving group. Instead of a fluoride anion, the leaving group would be a methoxymethylamide anion (-[N(OMe)Me]). This difference is fundamentally important and is the primary determinant of the differential reactivity between the two classes. Generally, the methoxymethylamide anion is a poorer leaving group than fluoride, suggesting that Weinreb sulfonamides are intrinsically less reactive than analogous sulfonyl fluorides.

This potentially lower intrinsic reactivity can be a significant advantage, offering a wider window for achieving target selectivity over off-target reactivity. It positions Weinreb sulfonamides as a "softer" electrophile, likely favoring reaction with more potent nucleophiles like thiols (cysteine). Recent discoveries of 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors highlight the potential of the sulfonamide scaffold in targeting specific protein residues.[17][18]

Head-to-Head Comparison: Reactivity and Selectivity

The choice between a sulfonyl fluoride and a Weinreb sulfonamide depends critically on the desired reactivity profile and the target amino acid.

FeatureSulfonyl Fluorides (R-SO₂F)Weinreb Sulfonamides (R-SO₂N(OMe)Me)Rationale & Implications
Intrinsic Reactivity High, but tunableModerate to Low (Predicted)The fluoride ion is a significantly better leaving group than the methoxymethylamide anion. This makes SFs inherently more reactive. Lower reactivity in Weinreb sulfonamides can improve selectivity by reducing off-target reactions.
Leaving Group Fluoride (F⁻)Methoxymethylamide (-[N(OMe)Me])The stability of the leaving group is a key driver of the reaction rate. F⁻ is a small, relatively stable anion.
Primary Amino Acid Targets Ser, Tyr, Lys, Thr, His, Cys[11][12][14]Cys (Predicted), potentially other highly activated nucleophilesThe high reactivity of SFs allows them to engage a broad range of nucleophiles. The milder nature of Weinreb sulfonamides likely favors reaction with the strongest biological nucleophile, the cysteine thiolate.
Stability Generally high; stable to hydrolysis, oxidation, and reduction.[5][6][7]Predicted to be high, but potentially susceptible to acidic hydrolysis at the N-O bond.The S-N bond in sulfonamides is robust. The Weinreb moiety itself is stable under many conditions but can be cleaved under strong acid or with certain organometallics.
Tunability Well-established; reactivity is modulated by electronics of the 'R' group.[15][16]Highly tunable; electronics of 'R' group and potential modifications to the N(OMe)Me moiety offer multiple handles for tuning.This allows for the fine-tuning of electrophilicity to match the nucleophilicity of the target residue, a key strategy in modern covalent inhibitor design.[19][20]

Mechanistic Differences Visualized

The following diagram illustrates the distinct pathways for nucleophilic attack on a sulfonyl fluoride versus a Weinreb sulfonamide.

G cluster_SF Sulfonyl Fluoride (SF) Pathway cluster_WS Weinreb Sulfonamide (WS) Pathway SF_start R-SO₂(F) SF_ts [Transition State]¹ SF_start->SF_ts SF_prod R-SO₂-Nu SF_ts->SF_prod SF_lg F⁻ SF_ts->SF_lg Loss of Leaving Group Nu1 Protein-Nu: Nu1->SF_start Attack at S(VI) WS_start R-SO₂(N(OMe)Me) WS_ts [Transition State]² WS_start->WS_ts WS_prod R-SO₂-Nu WS_ts->WS_prod WS_lg ⁻N(OMe)Me WS_ts->WS_lg Loss of Leaving Group Nu2 Protein-Nu: Nu2->WS_start Attack at S(VI)

Caption: Comparative mechanisms of nucleophilic attack on sulfonyl fluorides vs. Weinreb sulfonamides.

Experimental Corner: Protocol for Comparative Reactivity Assessment

To empirically compare the reactivity of a sulfonyl fluoride and a Weinreb sulfonamide, a pseudo-first-order kinetics assay using a model thiol, such as glutathione (GSH) or L-cysteine, is recommended.[21][22] The rate of disappearance of the thiol can be monitored over time using Ellman's reagent or by LC-MS.

Objective: To determine the second-order rate constant for the reaction of a sulfonyl fluoride and a Weinreb sulfonamide with L-cysteine.

Materials:

  • Test Compounds (Sulfonyl Fluoride and Weinreb Sulfonamide, ~10 mM stocks in DMSO)

  • L-cysteine (Freshly prepared ~10 mM stock in reaction buffer)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • LC-MS system

Step-by-Step Methodology:

  • Reaction Setup:

    • Design the experiment to be under pseudo-first-order conditions, with the electrophile in large excess (e.g., 10-fold or greater) over the nucleophile.

    • Prepare a reaction mixture by adding the L-cysteine stock to pre-warmed reaction buffer (37 °C) to a final concentration of 10 µM.

    • Initiate the reaction by adding the electrophile stock solution (Sulfonyl Fluoride or Weinreb Sulfonamide) to a final concentration of 100 µM. The final DMSO concentration should be kept low and consistent across all reactions (e.g., <1%).

    • Include a control reaction with DMSO instead of the electrophile to measure the baseline stability of L-cysteine.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This acidifies the sample, protonating the thiolate and stopping the reaction.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS to quantify the remaining concentration of L-cysteine.

    • Use a suitable C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid) for separation.

    • Monitor the ion corresponding to the mass of L-cysteine using selected ion monitoring (SIM) mode for accurate quantification.

  • Data Analysis:

    • Plot the natural logarithm of the remaining L-cysteine concentration (ln[Cys]) versus time (in seconds) for each electrophile.

    • The data should fit a linear equation (y = mx + c), where the slope (m) is the negative of the observed pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Electrophile] .

    • Compare the k₂ values for the sulfonyl fluoride and the Weinreb sulfonamide to quantitatively assess their relative reactivity toward cysteine.

This protocol provides a robust framework for directly comparing the intrinsic reactivity of these two important classes of covalent warheads, enabling a data-driven approach to electrophile selection in drug discovery campaigns.

References

  • Zhang, T., et al. (2023). Sulfur fluoride exchange. National Institutes of Health. Available from: [Link]

  • Gomha, S. M., et al. (2024). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. MDPI. Available from: [Link]

  • Ward, C. C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available from: [Link]

  • Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. ResearchGate. Available from: [Link]

  • Goundry, W. R. F., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Spiral, Imperial College London. Available from: [Link]

  • Pellegrino, T. C., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available from: [Link]

  • Strelow, J. M. (2017). Advances in covalent drug discovery. National Institutes of Health. Available from: [Link]

  • Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health. Available from: [Link]

  • Hyman, J. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. National Institutes of Health. Available from: [Link]

  • Tuley, A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Taylor & Francis Online. Available from: [Link]

  • Gabizon, R., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available from: [Link]

  • Poster Board #405. Characterization of novel electrophiles for covalent drug discovery. Available from: [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Available from: [Link]

  • Horváth, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Institutes of Health. Available from: [Link]

  • Hyman, J. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. Available from: [Link]

  • ResearchGate. (2025). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. Available from: [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Available from: [Link]

  • Amporndanai, K., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available from: [Link]

  • Gallo, A., et al. (2018). Methods to Investigate the Kinetic Profile of Cysteine Desulfurases. National Institutes of Health. Available from: [Link]

  • Worrell, B. T., et al. (2021). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. National Institutes of Health. Available from: [Link]

  • Ida, K., et al. (2019). Biosynthesis and Reactivity of Cysteine Persulfides in Signaling. National Institutes of Health. Available from: [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. Available from: [Link]

  • Nature. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Available from: [Link]

  • ResearchGate. (2025). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Available from: [Link]

  • Prakash, G. K. S., et al. (2010). α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2025). Kinetics and mechanism of oxidation of cysteine, cystine and cystinesulphoxides by I3- in aqueous and aqueous acetic acid-perchloric acid medium. Available from: [Link]

  • Science.gov. The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Available from: [Link]

  • Li, S., et al. (2005). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. PubMed. Available from: [Link]

  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Available from: [Link]

  • ResearchGate. (n.d.). A brief timeline of covalent drug discovery. Available from: [Link]

  • Rath, F., et al. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. PubMed. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-methoxy-N-methyl-4-nitrobenzenesulfonamide

Disclaimer: This guide is based on the available data for structurally related nitroaromatic and sulfonamide-containing compounds. It is imperative that you consult your institution's Environmental Health and Safety (EHS...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is based on the available data for structurally related nitroaromatic and sulfonamide-containing compounds. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure full compliance with all local, state, and federal regulations.

Hazard Assessment: Understanding the Risks

N-methoxy-N-methyl-4-nitrobenzenesulfonamide's structure suggests potential hazards that must be respected. The presence of the nitroaromatic group is a key consideration. Compounds in this class are often toxic and can be harmful to the environment.[1] Similarly, sulfonamides can exhibit biological activity.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, comes into contact with skin, or is inhaled.

Key Structural Features and Associated Hazards:

  • Nitroaromatic Group: Compounds containing this functional group can be toxic and may have mutagenic or carcinogenic properties. They are also often classified as environmental hazards.

  • Sulfonamide Group: While many sulfonamides are valued for their therapeutic effects, they can also be allergens and have other biological effects.

A summary of the properties and potential hazards, extrapolated from related compounds, is presented in Table 1.

PropertyInferred Value/ClassificationRationale and Supporting Evidence
Physical State Likely a solid at room temperature.Based on the typical physical state of similar sulfonamides and nitro compounds.[5][6]
Acute Toxicity (Oral) Potentially harmful if swallowed.Structurally similar compounds, such as 1-Chloro-4-nitrobenzene, are classified as toxic if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[5][7]Many benzenesulfonamide derivatives are known to be skin irritants.[5][7]
Serious Eye Damage/Irritation May cause serious eye irritation.[5][7]This is a common hazard for many chemical compounds and is a stated risk for related sulfonamides.[5][7]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.The parent compound of a related sulfonamide, phenothiazine, is very toxic to aquatic life.[8]
Stability Stable under normal laboratory conditions.Related sulfonamides are generally stable under normal conditions.[5][7]
Hazardous Decomposition Products Upon combustion, may produce nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]These are common decomposition products for organic compounds containing nitrogen, sulfur, and carbon.[5]

Risk Mitigation and Personal Protective Equipment (PPE)

Before handling N-methoxy-N-methyl-4-nitrobenzenesulfonamide for any purpose, including disposal, it is crucial to have the appropriate safety measures in place.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-methoxy-N-methyl-4-nitrobenzenesulfonamide is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Dedicated Waste Container: Collect all waste containing N-methoxy-N-methyl-4-nitrobenzenesulfonamide in a designated, leak-proof container. This container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "N-methoxy-N-methyl-4-nitrobenzenesulfonamide"

    • The appropriate hazard pictograms (e.g., "Harmful," "Irritant," "Environmental Hazard").

    • The date of accumulation.

  • Avoid Mixing: Do not mix this waste with other waste streams, such as non-hazardous waste, biological waste, or other incompatible chemicals.

Step 2: On-Site Accumulation and Storage
  • Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.

  • Container Closure: Keep the waste container securely sealed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment tray to prevent the spread of any potential leaks.

Step 3: Arranging for Final Disposal
  • Contact Your EHS Department: Once your waste container is full, or you have completed the project requiring the use of this chemical, contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the final disposal procedures and will arrange for pickup by a licensed hazardous waste disposal contractor.[8]

  • Incineration: The most probable and recommended method for the final disposal of this type of chemical waste is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion products.[1][8]

Decontamination of Glassware and Work Surfaces

Any glassware, spatulas, or other equipment that has come into contact with N-methoxy-N-methyl-4-nitrobenzenesulfonamide must be thoroughly decontaminated.

  • Initial Rinse: Rinse the contaminated items with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. Collect this rinse solvent as hazardous waste in your designated container.

  • Washing: After the initial solvent rinse, wash the glassware with soap and water.

  • Work Surfaces: Decontaminate any work surfaces that may have been exposed to the chemical using a suitable solvent and then soap and water. Dispose of any cleaning materials (e.g., paper towels) as solid hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-methoxy-N-methyl-4-nitrobenzenesulfonamide.

DisposalWorkflow Start Start: Generation of N-methoxy-N-methyl-4-nitrobenzenesulfonamide Waste Characterize Characterize Waste: Solid or Liquid? Start->Characterize SolidWaste Solid Waste: (e.g., contaminated gloves, weigh paper) Characterize->SolidWaste Solid LiquidWaste Liquid Waste: (e.g., reaction residues, solvent rinses) Characterize->LiquidWaste Liquid Segregate Segregate in a Labeled, Compatible Hazardous Waste Container SolidWaste->Segregate LiquidWaste->Segregate Store Store in a Designated Satellite Accumulation Area Segregate->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS End End: Proper Disposal via Licensed Contractor (likely incineration) ContactEHS->End

Caption: Disposal workflow for N-methoxy-N-methyl-4-nitrobenzenesulfonamide.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of N-methoxy-N-methyl-4-nitrobenzenesulfonamide, thereby upholding the highest standards of laboratory practice and safeguarding both your well-being and the environment.

References

  • LookChem. N-(4-Methoxy-2-nitrophenyl)-4-methylbenzenesulfonamide. Available from: [Link]

  • PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. Available from: [Link]

  • PubMed. Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. Available from: [Link]

  • NIH. Waste Disposal Guide 2022. Available from: [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. Available from: [Link]

  • P2 InfoHouse. Disposal Of Laboratory Wastes In Lab. Packs. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene ≥98,5 %. Available from: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available from: [Link]

  • PMC. Sulfonated polystyrene nanospheres from waste sources for the extraction of sulfonamide antibiotics from complex matrices. Available from: [Link]

  • PMC. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • EPA. 4-Methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide - Similar Compounds. Available from: [Link]

  • ResearchGate. (PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Available from: [Link]

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